4-Chloropyridine-3-sulfonamide
Description
Propriétés
IUPAC Name |
4-chloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIINIBYHCODIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186904 | |
| Record name | 4-Chloro-3-pyridinesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33263-43-3 | |
| Record name | 4-Chloro-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33263-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-pyridinesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033263433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-pyridinesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-pyridinesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-3-PYRIDINESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY6G99E6Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropyridine-3-sulfonamide is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its primary applications. Notably, it serves as a key building block in the synthesis of the diuretic drug Torsemide and a class of potent carbonic anhydrase inhibitors. This document aims to be a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a yellow solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a consolidated reference for laboratory use.
Table 1: General Properties
| Property | Value | Reference(s) |
| CAS Number | 33263-43-3 | [2] |
| Molecular Formula | C₅H₅ClN₂O₂S | [3] |
| Molecular Weight | 192.62 g/mol | [3] |
| Appearance | Yellow solid | [1] |
| Purity | >98% | [4] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 150-155 °C | [5] |
| Boiling Point | 380.4 ± 52.0 °C (Predicted) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [5] |
| Water Solubility | Soluble | [5] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [5] |
Spectroscopic Data
Detailed experimental spectral data for this compound is not extensively available in the public domain. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and sulfonamide substituents. Protons ortho to the nitrogen will appear at the lowest field. The sulfonamide (SO₂NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the chlorine atom (C4) and the carbon atom attached to the sulfonamide group (C3) will have their chemical shifts significantly influenced by these electron-withdrawing groups. General chemical shift regions for pyridine carbons are well-established and can be used for tentative assignments.[6][7][8]
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[9][10][11]
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (Sulfonamide) | 3300-3400 | Symmetric and asymmetric stretching vibrations of the NH₂ group. |
| C-H (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C=N, C=C (Aromatic) | 1400-1600 | Ring stretching vibrations of the pyridine ring. |
| S=O (Sulfonamide) | 1300-1350 and 1150-1180 | Asymmetric and symmetric stretching vibrations of the sulfonyl group. |
| C-Cl | 700-850 | Stretching vibration of the carbon-chlorine bond. |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron impact (EI) or electrospray ionization (ESI) would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 192 or 193, respectively.[12] The fragmentation pattern of sulfonamides is well-documented and typically involves the loss of SO₂ (64 Da).[13][14]
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 192/193 | Molecular ion [M]⁺ or [M+H]⁺ |
| 128/129 | [M-SO₂]⁺ or [M+H-SO₂]⁺ |
| 112 | [M-SO₂NH₂]⁺ |
| 78 | Pyridine ring fragment |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-chloropyridine-3-sulfonyl chloride with ammonia. The following protocol is a compilation from various patented procedures.[15][16][17]
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
Aqueous ammonia (25% solution)
-
t-Butyl-methyl ether (MTBE) or other suitable organic solvent
-
Water
Procedure:
-
Suspend 4-chloropyridine-3-sulfonyl chloride in an organic solvent such as t-butyl-methyl ether in a reaction flask equipped with a stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add aqueous ammonia solution dropwise to the suspension while maintaining the temperature below 22°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.
-
Monitor the completion of the reaction by observing the stabilization of the pH.
-
Adjust the pH of the suspension to approximately 8 with a few drops of aqueous ammonia to induce precipitation.
-
Filter the resulting solid using vacuum filtration.
-
Wash the collected solid with water to remove any residual salts.
-
Dry the product under vacuum at 40°C to obtain this compound.
Purification
The primary method for purifying this compound is through washing the crude product after filtration.[15] For higher purity, recrystallization can be employed.[18][19][20][21]
Recrystallization Protocol:
-
Select a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol-water).
-
Dissolve the crude this compound in the minimum amount of the hot solvent.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the hot, saturated solution to cool slowly and undisturbed to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several important pharmaceutical compounds.
Intermediate for Torsemide Synthesis
Torsemide is a potent loop diuretic used to treat edema associated with congestive heart failure, renal disease, and hepatic disease. This compound is a key starting material in the multi-step synthesis of Torsemide.[16][22][23] The synthesis involves the substitution of the chlorine atom with m-toluidine, followed by reaction with isopropyl isocyanate.
Precursor for Carbonic Anhydrase Inhibitors
The sulfonamide moiety is a well-known zinc-binding group, making sulfonamide-containing compounds effective inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs).[24][25][26][27] this compound serves as a versatile scaffold for the synthesis of a variety of 4-substituted pyridine-3-sulfonamide derivatives that have been investigated as potent and selective inhibitors of various carbonic anhydrase isoforms, some of which are implicated in diseases such as glaucoma and cancer. The 4-chloro position is amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities to modulate the inhibitory activity and selectivity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation.[5] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its well-defined chemical properties and versatile reactivity make it an invaluable intermediate for the synthesis of high-value pharmaceutical agents. This guide provides a foundational understanding of this compound, intended to support further research and development efforts in the field.
References
- 1. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]
- 2. 4-Chloro-3-pyridinesulfonamide | 33263-43-3 [chemicalbook.com]
- 3. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-3-pyridinesulfonamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. researchgate.net [researchgate.net]
- 10. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Chloro-3-pyridinesulfonamide | C5H5ClN2O2S | CID 118426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 16. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]
- 17. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. researchgate.net [researchgate.net]
- 20. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 21. benchchem.com [benchchem.com]
- 22. US20050209460A1 - Process for the preparation of torsemide and related intermediates - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-Chloropyridine-3-sulfonamide (CAS 33263-43-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-Chloropyridine-3-sulfonamide. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly those utilizing this compound as a key building block.
Physicochemical Properties
This compound is a stable, off-white to light beige crystalline powder.[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the diuretic drug Torsemide.[2] It is also a key precursor for a class of compounds that act as inhibitors of carbonic anhydrase.[3][4]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 33263-43-3 | [3][5] |
| Molecular Formula | C₅H₅ClN₂O₂S | [3][6] |
| Molecular Weight | 192.62 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [1][7] |
| Melting Point | 150-155 °C | [1][4][8] |
| >167 °C (decomposes) | [3] | |
| Boiling Point (Predicted) | 380.4 ± 52.0 °C | [4][8] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water. | [3] |
| Purity | >98% | [7][9] |
| Storage | Store in a cool, dry place, protected from light and moisture. Recommended storage at 2-8°C under an inert atmosphere. | [7][8] |
Spectroscopic Characterization
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR (Predicted) | Due to the lack of publicly available experimental data, a predicted ¹H NMR spectrum is provided. Chemical shifts are estimated based on computational models and may differ from experimental values. Key predicted signals include protons on the pyridine ring and the sulfonamide group. | N/A |
| ¹³C NMR (Predicted) | As with ¹H NMR, a predicted ¹³C NMR spectrum is provided in the absence of experimental data. Predicted signals correspond to the five carbon atoms of the pyridine ring. | N/A |
| Infrared (IR) Spectroscopy | FTIR spectra are available and show characteristic peaks for the functional groups present in the molecule. | |
| Mass Spectrometry (MS) | GC-MS data indicates a molecular ion peak consistent with the molecular weight of the compound. |
Experimental Protocols
Synthesis of this compound
A common and well-documented method for the synthesis of this compound involves the reaction of 4-hydroxy-3-pyridinesulfonic acid with a mixture of phosphorus oxychloride and phosphorus trichloride, followed by chlorination and subsequent amination. A detailed protocol is described in the patent literature for the synthesis of Torsemide, for which this compound is an intermediate.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
A reverse-phase HPLC method can be employed for the analysis of this compound and its derivatives. The following conditions have been reported for the analysis of related 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamides, which can be adapted for the title compound.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Instrument | Shimadzu (Model LC-10AD) HPLC system or equivalent |
| Column | Gemini 4.6 × 250 mm; C6-phenyl; 5 µm; 110 Å |
| Mobile Phase A | Deionized water with 0.1% (v/v) trifluoroacetic acid |
| Mobile Phase B | 80% acetonitrile-water containing 0.08% (v/v) trifluoroacetic acid |
| Gradient | Linear gradient of 5–100% B over 60 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV spectrophotometer |
Biological Activity and Signaling Pathways
This compound is a precursor to compounds that exhibit significant biological activity, primarily as carbonic anhydrase inhibitors.
Mechanism of Action: Carbonic Anhydrase Inhibition
Sulfonamide-based inhibitors, derived from this compound, act by targeting the active site of carbonic anhydrase enzymes. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the enzyme's active site. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic activity of the enzyme, thereby inhibiting its function.
Signaling Pathway: Carbonic Anhydrase Inhibition by Sulfonamides
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
This guide provides a foundational understanding of this compound. For further in-depth research, it is recommended to consult the cited literature and perform experimental validation of the provided data.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound HYDROCHLORIDE | CAS [matrix-fine-chemicals.com]
- 5. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. 33263-43-3|this compound|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. 4-Chloro-3-pyridinesulfonamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 4-Chloro-3-pyridinesulfonamide | C5H5ClN2O2S | CID 118426 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloropyridine-3-sulfonamide: Synthesis, Properties, and Applications in Carbonic Anhydrase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloropyridine-3-sulfonamide, with the IUPAC name This compound [1][2][3], is a pivotal chemical intermediate in the development of various pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as a scaffold for the synthesis of potent carbonic anhydrase inhibitors. Detailed experimental protocols, quantitative data on enzyme inhibition, and visualizations of relevant biochemical pathways and experimental workflows are presented to support researchers in the fields of medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a solid, off-white to light beige powder at room temperature.[4] A summary of its key chemical and physical properties is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 33263-43-3 | [4][5] |
| Molecular Formula | C₅H₅ClN₂O₂S | [4][5] |
| Molecular Weight | 192.62 g/mol | [4][5] |
| Melting Point | 150-155 °C | [4] |
| Boiling Point | 380.4 °C (Predicted) | [4] |
| Appearance | Off-white to light beige powder | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 4-chloropyridine-3-sulfonyl chloride with ammonia. The following is a representative experimental protocol adapted from the patent literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
Ammonium hydroxide solution (25%)
-
tert-Butyl methyl ether (MTBE)
-
Water
Procedure: [6]
-
Suspend 4-chloropyridine-3-sulfonyl chloride (1 equivalent) in MTBE at room temperature in a three-necked flask equipped with a stirrer, condenser, and dropping funnel.
-
Slowly add ammonium hydroxide solution (2.13 equivalents) dropwise to the suspension, maintaining the temperature around 22-25 °C.
-
After the addition is complete, stir the suspension for an additional hour at room temperature.
-
Adjust the pH of the suspension to approximately 8 with a few drops of ammonium hydroxide solution.
-
Filter the resulting solid and wash it with water.
-
Dry the collected solid under vacuum at 40 °C to yield this compound.
A general workflow for the synthesis is depicted in the following diagram:
Application in the Synthesis of Carbonic Anhydrase Inhibitors
This compound is a valuable building block for the synthesis of a diverse range of 4-substituted pyridine-3-sulfonamide derivatives that have shown significant inhibitory activity against various isoforms of human carbonic anhydrase (hCA).[7][8] These enzymes are implicated in several physiological and pathological processes, making their inhibitors promising therapeutic agents.
General Synthetic Scheme for 4-Substituted Pyridine-3-sulfonamide Derivatives
A common strategy to synthesize these derivatives involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position of the pyridine ring is displaced by a suitable nucleophile. A representative workflow is shown below:
Carbonic Anhydrase Inhibition
Derivatives of this compound have been extensively studied as inhibitors of human carbonic anhydrases, particularly the cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.
Mechanism of Action
The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases, leading to the inhibition of their catalytic activity. The reversible hydration of carbon dioxide to bicarbonate and a proton is hindered, which has significant downstream effects, particularly in the context of cancer. Tumor-associated carbonic anhydrases, such as hCA IX and hCA XII, are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these enzymes can counteract this effect.
The following diagram illustrates the role of carbonic anhydrase IX in tumor pH regulation and the inhibitory effect of sulfonamides.
Quantitative Inhibition Data
Numerous studies have reported the inhibition constants (Kᵢ) of 4-substituted pyridine-3-sulfonamide derivatives against various hCA isoforms. A selection of this data is presented in Table 2.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Derivative A | 169 - 5400 | 58.5 - 1238 | 19.5 - 652 | 16.8 - 768 | [7] |
| Derivative B | - | 271 | 137 | 91 | [1][8] |
| Derivative C | 58.8 | - | - | - | [9] |
| Derivative D | - | - | 19.5 - 48.6 | - | [7] |
Note: The ranges represent the inhibitory activities of a series of related compounds from the cited literature.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of compounds against carbonic anhydrases is typically determined using a stopped-flow CO₂ hydrase assay.
Principle:
This assay measures the enzyme's ability to catalyze the hydration of CO₂. The accompanying change in pH is monitored using a colorimetric indicator. The inhibition constant (Kᵢ) is determined by measuring the enzyme's catalytic rate at different concentrations of the inhibitor.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Buffer solution (e.g., TRIS)
-
pH indicator (e.g., Phenol Red)
-
CO₂-saturated water
-
Test compounds (inhibitors)
-
Stopped-flow spectrophotometer
Procedure: [10]
-
Prepare solutions of the hCA isoforms in the appropriate buffer.
-
Prepare serial dilutions of the test compounds.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the pH indicator and the inhibitor at a specific concentration) with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.
-
Calculate the initial rates of the CA-catalyzed CO₂ hydration reaction.
-
Determine the inhibition constants (Kᵢ) by analyzing the reaction rates at various inhibitor concentrations using appropriate enzyme kinetic models.
Conclusion
This compound is a fundamentally important molecule in medicinal chemistry, serving as a versatile precursor for the synthesis of potent carbonic anhydrase inhibitors. Its derivatives have demonstrated significant and, in some cases, selective inhibition of various hCA isoforms, highlighting their therapeutic potential in oncology and other areas. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers engaged in the design and development of novel sulfonamide-based drugs. The provided visualizations aim to clarify the synthetic pathways and the mechanism of action, thereby facilitating further research and innovation in this promising field.
References
- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 2. This compound | 33263-43-3 [sigmaaldrich.com]
- 3. 4-Chloro-3-pyridinesulfonamide | C5H5ClN2O2S | CID 118426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-3-pyridinesulfonamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 4-Chloro-3-pyridinesulfonamide | 33263-43-3 [chemicalbook.com]
- 6. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]
- 7. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition studies of Brucella suis β-carbonic anhydrases with a series of 4-substituted pyridine-3-sulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloropyridine-3-sulfonamide: A Key Building Block for Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of 4-Chloropyridine-3-sulfonamide. This compound serves as a crucial intermediate in the development of various pharmaceutical agents, most notably as a precursor for a class of potent carbonic anhydrase inhibitors.
Molecular Structure and Physicochemical Properties
This compound is a pyridine derivative characterized by a chlorine atom at the C4 position and a sulfonamide group at the C3 position. The presence of these functional groups makes it a versatile reagent for further chemical modifications.
The key quantitative data for this compound are summarized in the table below, providing a clear reference for laboratory use and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂O₂S | [1][2][3][4][5] |
| Molecular Weight | 192.62 g/mol | [1][2][3][4][5] |
| CAS Number | 33263-43-3 | [1][2][3][4][6] |
| IUPAC Name | This compound | [3][6] |
| Appearance | Pale Yellow to Yellow Solid | [2][4] |
| Melting Point | 150-155 °C[4] / >167 °C (decomposition)[2] | [2][4] |
| Boiling Point (Predicted) | 380.4 ± 52.0 °C | [4] |
| Density (Predicted) | 1.558 ± 0.06 g/cm³ | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [2][4] |
| pKa (Predicted) | 9.01 ± 0.60 | [4] |
| InChIKey | DGIINIBYHCODIH-UHFFFAOYSA-N | [3][5][6] |
| Canonical SMILES | C1=CN=CC(=C1Cl)S(=O)(=O)N | [3][5] |
Experimental Protocols
Synthesis of this compound from 4-Chloropyridine-3-sulfonyl chloride
This protocol is adapted from established patent literature, which details a high-yield synthesis suitable for laboratory and potential scale-up operations.[1] The process involves the ammonolysis of the corresponding sulfonyl chloride.
Materials:
-
4-Chloropyridine-3-sulfonyl chloride
-
Concentrated aqueous ammonia (e.g., 25-30% solution)
-
Toluene
-
Water (deionized)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, suspend 4-Chloropyridine-3-sulfonyl chloride in an appropriate solvent like toluene.
-
Ammonolysis: Cool the suspension and slowly add concentrated aqueous ammonia solution dropwise while stirring vigorously. Maintain the temperature to control the exothermic reaction.
-
Reaction Monitoring: Continue stirring the mixture for several hours (e.g., 9-12 hours) at a controlled pH (approximately 9).[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: Upon completion, the precipitated product is collected by suction filtration.
-
Washing: The collected solid is washed sequentially with water until the filtrate is free of chloride ions, followed by washing with a non-polar solvent like toluene to remove organic impurities.[1]
-
Drying: The final product, this compound, is dried under vacuum at room temperature or slightly elevated temperatures (e.g., 40°C) to yield a solid with high purity (typically >99% by HPLC).[1][2]
The following diagram illustrates the workflow for this synthesis.
Caption: Workflow for the synthesis of this compound.
Application in Drug Development
A primary application of this compound is its role as a key intermediate in the synthesis of novel carbonic anhydrase (CA) inhibitors.[7] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.
The 4-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various heterocyclic or substituted amine moieties, leading to a diverse library of 4-substituted pyridine-3-sulfonamide derivatives.[6] The sulfonamide group is crucial for binding to the zinc ion within the active site of the carbonic anhydrase enzyme.
The logical relationship is depicted in the diagram below.
Caption: Use of this compound as a key intermediate.
References
- 1. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 2. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naarini Molbio Pharma [naarini.com]
Technical Guide: Physical Properties of 4-Chloro-3-pyridinesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-pyridinesulfonamide (CAS No: 33263-43-3) is a pivotal chemical intermediate in the field of medicinal chemistry and pharmaceutical development. With the molecular formula C₅H₅ClN₂O₂S, this compound serves as a critical building block in the synthesis of various pharmacologically active molecules. Its unique structure, which incorporates a pyridine ring substituted with both a chloro and a sulfonamide group, makes it a versatile reactant for creating more complex derivatives. Notably, it is a key precursor in the synthesis of Torsemide, a potent diuretic used in the management of edema and hypertension, as well as in the development of carbonic anhydrase inhibitors for conditions like glaucoma and epilepsy. This guide provides an in-depth overview of its core physical properties, spectroscopic data, and the experimental methodologies used for their determination.
Physical and Chemical Properties
The physical and chemical characteristics of 4-Chloro-3-pyridinesulfonamide are essential for its handling, reaction optimization, and quality control in synthetic processes. The compound typically appears as an off-white, light cream, or pale yellow crystalline powder. It is stable under recommended storage conditions, which involve keeping it in a cool, dry, and well-ventilated place, often refrigerated under an inert atmosphere.
Quantitative Data Summary
The key quantitative physical properties of 4-Chloro-3-pyridinesulfonamide are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂O₂S | |
| Molecular Weight | 192.62 g/mol | |
| Melting Point | 150 - 155 °C | |
| 155 - 157 °C | ||
| Boiling Point | 380.4 °C (Predicted) | |
| Density | 1.558 g/cm³ (Predicted) | |
| pKa | 9.01 (Predicted) | |
| Solubility | Water: Soluble | |
| DMSO: Slightly Soluble | ||
| Methanol: Slightly Soluble | ||
| Flash Point | 183.9 °C |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 4-Chloro-3-pyridinesulfonamide.
-
Mass Spectrometry (GC-MS): In gas chromatography-mass spectrometry, the compound shows a top peak at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular ion [M]⁺. Other significant fragments are observed at m/z 112 and 85.
-
Infrared (IR) Spectroscopy: FTIR spectra, typically acquired using a KBr pellet or ATR technique, provide information about the functional groups present. Key absorptions are expected for the N-H stretching of the sulfonamide group, S=O stretching (asymmetric and symmetric), and vibrations associated with the substituted pyridine ring.
Experimental Protocols
The determination of the physical properties listed above relies on standardized laboratory techniques. The following sections detail the general methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered 4-Chloro-3-pyridinesulfonamide is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm. The sample is compacted by tapping the tube or dropping it through a longer glass tube.
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp) or a Thiele tube containing a high-boiling point oil. The apparatus must be equipped with a calibrated thermometer or digital sensor.
-
Measurement:
-
An initial rapid heating run may be performed to determine an approximate melting range.
-
For an accurate measurement, the apparatus is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 15-20°C below the expected melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the reported melting point.
Solubility Determination
Solubility data is critical for selecting appropriate solvents for reactions, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents (e.g., water, methanol, DMSO) are chosen for testing.
-
Procedure: A precisely weighed amount of 4-Chloro-3-pyridinesulfonamide (e.g., 25 mg) is placed in a small test tube.
-
A measured volume of the selected solvent (e.g., 0.75 mL) is added in small portions.
-
After each addition, the tube is vigorously agitated (e.g., by vortexing) for a set period.
-
The mixture is visually inspected for undissolved solid. The process is continued until the solid dissolves completely or the maximum volume of solvent is reached.
-
Solubility is expressed qualitatively (e.g., soluble, slightly soluble) or quantitatively (e.g., in mg/mL) based on the amount of solute that dissolves in a given volume of solvent at a specific temperature.
pKa Determination (Potentiometric Titration)
The pKa value provides insight into the acidity of the sulfonamide proton and is vital for predicting the compound's ionization state at different pH levels, which affects its solubility and biological activity.
Methodology:
-
Solution Preparation: A solution of 4-Chloro-3-pyridinesulfonamide is prepared at a known concentration in a suitable solvent (typically water or a water-cosolvent mixture).
-
Titration: A calibrated pH meter is used to monitor the pH of the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from this curve; it corresponds to the pH at the half-equivalence point, where exactly half of the acid has been neutralized to its conjugate base.
Role in Pharmaceutical Synthesis
4-Chloro-3-pyridinesulfonamide is not typically involved in biological signaling pathways itself but is a cornerstone for synthesizing drugs that are. Its most prominent role is as a key intermediate in the multi-step synthesis of the diuretic drug Torsemide. The logical workflow below illustrates this critical synthetic relationship.
Technical Guide: Solubility and Synthetic Applications of 4-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 4-chloropyridine-3-sulfonamide in dimethyl sulfoxide (DMSO) and methanol. It also outlines a detailed experimental protocol for determining the solubility of this compound and illustrates its application in a key synthetic pathway.
Quantitative Solubility Data
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][2] |
| Methanol | Slightly Soluble[1][2] |
Given the importance of precise solubility data in experimental design and process development, it is highly recommended that researchers determine the quantitative solubility of this compound in their specific solvent systems and experimental conditions. The subsequent section provides a standardized protocol for this purpose.
Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method
The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.
Objective: To determine the quantitative solubility of this compound in a given solvent (e.g., DMSO or methanol) at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, analytical grade)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Accurately pipette a known volume of the solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
The difference in weight gives the mass of the dissolved this compound.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Dilute the filtered sample solution with a known volume of the solvent to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L based on the mass of the dissolved solute and the volume of the solvent used.
-
Application in Synthesis: Torsemide Synthesis Workflow
This compound is a key starting material in the synthesis of Torsemide, a diuretic medication. The following diagram illustrates a simplified workflow for this synthesis.
Caption: A simplified workflow for the synthesis of Torsemide from this compound.
References
An In-depth Technical Guide to the Spectral Data of 4-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for 4-Chloropyridine-3-sulfonamide, a key building block in the synthesis of various pharmaceutical compounds, notably as a precursor to carbonic anhydrase inhibitors.[1] This document details mass spectrometry and infrared spectroscopy data, outlines relevant experimental protocols, and presents a visualization of the carbonic anhydrase inhibition pathway.
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 33263-43-3 | [2] |
| Molecular Formula | C₅H₅ClN₂O₂S | [2] |
| Molecular Weight | 192.62 g/mol | [2] |
| Melting Point | 150-155 °C | [1] |
| Boiling Point | 380.4±52.0 °C (Predicted) | [1] |
| Form | Solid | [1] |
| Color | Off-white to light beige powder | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Value | Source |
| GC-MS | NIST Number | 306788 | [2] |
| Molecular Ion (m/z) | 192 | [2] | |
| Major Fragment (m/z) | 112 | [2] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for solid aromatic sulfonamides, such as this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for obtaining ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the compound's slight solubility in DMSO).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
-
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the preparation of a solid sample for FT-IR analysis using the KBr pellet method.[5]
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the sample to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the ground sample.
-
Thoroughly mix the sample and KBr.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a suitable range (e.g., 4000-400 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹).[5]
-
2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of chlorinated pyridine compounds.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
If necessary, derivatize the sample to increase its volatility and thermal stability. For sulfonamides, methylation is a common derivatization technique.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Use a GC equipped with a capillary column suitable for the analysis of semi-polar aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet in splitless mode.
-
Temperature Program: Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-500).
-
Signaling Pathway Visualization
This compound is a precursor for the synthesis of carbonic anhydrase inhibitors.[1] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Sulfonamide-based inhibitors, bind to the zinc ion in the active site, preventing the binding of the natural substrates.[7][8]
Caption: Carbonic Anhydrase Cycle and Sulfonamide Inhibition.
References
- 1. 4-Chloro-3-pyridinesulfonamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 4-Chloro-3-pyridinesulfonamide | C5H5ClN2O2S | CID 118426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 33263-43-3|this compound|BLD Pharm [bldpharm.com]
- 4. 33263-43-3 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry [mdpi.com]
- 7. Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Chloropyridine-3-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of compounds derived from 4-Chloropyridine-3-sulfonamide. While this compound itself is primarily a chemical intermediate, its derivatives, particularly 4-substituted pyridine-3-sulfonamides, have emerged as a significant class of carbonic anhydrase inhibitors. This whitepaper will detail their molecular mechanism, the experimental protocols used to characterize them, and their role in targeting cancer-associated signaling pathways.
Core Mechanism of Action: Inhibition of Carbonic Anhydrases
The primary mechanism of action for 4-substituted pyridine-3-sulfonamide derivatives is the potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).
The sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for this inhibitory activity. In its deprotonated form (-SO₂NH⁻), the sulfonamide nitrogen coordinates directly to the Zn²⁺ ion located at the active site of the carbonic anhydrase.[2][3] This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of CO₂.[3] This direct interaction with the catalytic zinc ion effectively blocks the enzyme's function.
The core inhibitory mechanism can be visualized as a two-step process:
-
Deprotonation: The sulfonamide inhibitor loses a proton to become an anion.
-
Zinc Coordination: The deprotonated sulfonamide nitrogen forms a coordination bond with the Zn²⁺ ion in the enzyme's active site, preventing the binding and conversion of CO₂.
Targeting Tumor-Associated Carbonic Anhydrase Isoforms IX and XII
A significant focus of research on 4-substituted pyridine-3-sulfonamide derivatives has been their ability to selectively inhibit tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII. These transmembrane enzymes are highly expressed in various cancers and play a crucial role in tumor progression, invasion, and metastasis.
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and promotes the expression of CA IX.[4][5] CA IX contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH, a state that favors tumor cell survival, proliferation, and invasion.[6] Inhibition of CA IX and CA XII can disrupt this pH regulation, leading to increased intracellular acidity and reduced tumor cell viability.
The inhibition of CA IX and CA XII by these sulfonamide derivatives has been shown to interfere with key signaling pathways involved in cancer metastasis. For instance, CA IX has been implicated in the downregulation of E-cadherin, a protein crucial for cell-cell adhesion.[6][7] Loss of E-cadherin is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process that enables cancer cells to become motile and invasive. Furthermore, CA IX can associate with matrix metalloproteinases (MMPs), such as MMP14, to enhance their collagen-degrading activity, thereby facilitating tumor cell invasion through the extracellular matrix.[8]
Quantitative Data on Inhibitory Activity
The inhibitory potency of 4-substituted pyridine-3-sulfonamide derivatives is typically quantified by their inhibition constants (Kᵢ). A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The following tables summarize the Kᵢ values for various derivatives against different human carbonic anhydrase (hCA) isoforms.
Table 1: Inhibitory Activity of 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide Derivatives [9]
| Compound | R¹ Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 3 | H | >10000 | 453.2 | 243.6 | 134.5 |
| 4 | CH₃ | >10000 | 815.7 | 137.5 | 91.2 |
| 7 | CH₂OH | >10000 | 271.4 | 198.3 | 102.8 |
| 8 | Phenyl | >10000 | 3808.1 | 2502.3 | 1018.4 |
| 12 | 4-Fluorophenyl | >10000 | 6754.2 | 4321.5 | 2109.8 |
Table 2: Inhibitory Activity of 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide Derivatives [10]
| Compound | R Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 15 | H | 169 | 58.5 | 48.6 | 25.4 |
| 16 | 4-Cl-Ph | 254 | 72.4 | 35.7 | 16.8 |
| 17 | 4-F-Ph | 321 | 89.1 | 28.9 | 19.5 |
| 18 | 4-Me-Ph | 453 | 102.6 | 24.3 | 22.1 |
| 19 | 4-MeO-Ph | 567 | 123.7 | 19.5 | 28.4 |
Experimental Protocols
The primary method for determining the inhibitory activity of these compounds against carbonic anhydrases is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay
Objective: To measure the kinetics of CO₂ hydration catalyzed by carbonic anhydrase and determine the inhibition constants (Kᵢ) of test compounds.
Principle: This assay monitors the change in pH that occurs during the enzymatic hydration of CO₂. A pH indicator is used, and the change in its absorbance is measured over time using a stopped-flow spectrophotometer. The initial rate of the reaction is determined, and from this, the inhibitory potency of a compound can be calculated.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (4-substituted pyridine-3-sulfonamide derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 20 mM HEPES-Tris, pH 7.5
-
pH Indicator: p-Nitrophenol (final concentration ~0.1 mM)
-
Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water on ice)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the purified carbonic anhydrase in the assay buffer.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
For each inhibitor concentration, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme solution (or enzyme-inhibitor mixture).
-
Load the second syringe with the CO₂-saturated water containing the pH indicator.
-
Rapidly mix the contents of the two syringes in the observation cell of the spectrophotometer. This initiates the CO₂ hydration reaction.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 400 nm for p-nitrophenol) over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot for the uninhibited and inhibited reactions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for CO₂.
-
Conclusion
This compound serves as a critical scaffold for the development of potent and selective inhibitors of carbonic anhydrases. Its derivatives, particularly those with 4-substitutions, have demonstrated significant inhibitory activity against various CA isoforms, with a particular emphasis on the tumor-associated CA IX and CA XII. The mechanism of action is well-established, involving the coordination of the deprotonated sulfonamide group to the catalytic zinc ion in the enzyme's active site. By targeting CA IX and CA XII, these compounds can disrupt the tumor microenvironment's pH regulation, thereby inhibiting tumor growth, invasion, and metastasis. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the discovery and characterization of novel carbonic anhydrase inhibitors based on the this compound core structure.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Novel Sulfonamides: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to be a prolific source of novel therapeutic agents with a wide spectrum of biological activities.[1][2][3][4][5][6] Historically recognized for their antimicrobial properties, contemporary research has unveiled their potential as potent anticancer, anti-inflammatory, and enzyme-inhibiting agents.[2][3][4][6][7][8][9] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel sulfonamide compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to support ongoing research and development efforts.
Anticancer Activity of Novel Sulfonamide Derivatives
Recent drug discovery endeavors have focused on the development of sulfonamide derivatives as promising anticancer agents.[7][8][10] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of key enzymes involved in tumor progression, and the induction of apoptosis.[8][10][11][12][13]
A notable example is the design of sulfonamides that act as tubulin polymerization inhibitors, effectively binding to the colchicine domain and leading to cell cycle arrest and apoptosis.[10][11] Furthermore, novel sulfonamides have been identified as activators of tumor pyruvate kinase M2 (PKM2), a critical enzyme in cancer metabolism, demonstrating a selective antiproliferative effect against cancer cell lines.[14][15] Research has also highlighted the potential of acyl sulfonamide spirodienones as potent inhibitors of matrix metalloproteinase 2 (MMP2), an enzyme implicated in tumor invasion and metastasis.[12]
Quantitative Anticancer Activity Data
The in vitro cytotoxic effects of various novel sulfonamide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, are summarized below.
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chalcone-Sulfonamides | MCF-7 (Breast) | Varies | Tamoxifen | - |
| Acyl Sulfonamide Spirodienones | MDA-MB-231 (Breast) | 0.02 - 0.07 | Vorinostat | >1 |
| Acyl Sulfonamide Spirodienones | A549 (Lung) | 0.005 - 0.05 | - | - |
| Coumarin-Sulfonamides | HT-29 (Colon) | 17.01 | - | - |
| Novel Sulfonamide 2406 | HT-29 (Colon) | 3.6 | - | - |
Data synthesized from multiple sources, including[7][12][13].
Antimicrobial Activity of Novel Sulfonamide Scaffolds
The foundational role of sulfonamides as antibacterial agents is being revitalized through the synthesis of new derivatives to combat the rise of drug-resistant pathogens.[9][16][17] These compounds traditionally act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][16] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the production of folic acid, which is crucial for DNA synthesis and bacterial growth.[18][19]
Modern research has expanded the scope of sulfonamides to include activity against a broader range of microbes, including Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[9][19][20] The development of hybrid compounds, which combine the sulfonamide moiety with other bioactive scaffolds, has proven to be a particularly effective strategy.[16]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of novel sulfonamides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[17]
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Novel Sulfonamide Analogues | Staphylococcus aureus | 1.56 - 256 | Ciprofloxacin | - |
| Novel Sulfonamide Analogues | Escherichia coli | 1.56 - 256 | Ciprofloxacin | - |
| Novel Sulfonamide Analogues | Klebsiella pneumoniae | 1.56 - 256 | Ciprofloxacin | - |
| Novel Sulfonamide Analogues | Pseudomonas aeruginosa | 1.56 - 256 | Ciprofloxacin | - |
Data from a study on new sulfonamide derivatives and their broad-spectrum antibacterial action.[17]
Sulfonamides as Potent Enzyme Inhibitors
A significant area of current research is the exploration of sulfonamides as inhibitors of various enzymes, with carbonic anhydrases (CAs) being a primary target.[21][22][23][24][25] Sulfonamides are highly effective CA inhibitors, binding to the zinc ion in the enzyme's active site and disrupting the reversible hydration of carbon dioxide.[26] This inhibitory action is the basis for their use as diuretics, anti-glaucoma agents, and anticonvulsants.[26]
The discovery that certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors has opened a new avenue for the development of sulfonamide-based anticancer therapies.[25][27] Researchers are actively designing isoform-selective inhibitors to target these tumor-associated enzymes with high precision.[24][26]
Quantitative Carbonic Anhydrase Inhibition Data
The inhibitory potency of sulfonamides against various carbonic anhydrase isoforms is determined by the inhibition constant (Ki).
| Compound Class | Target CA Isoform | Ki (nM) | Reference Compound | Ki (nM) |
| Pyridine-3-Sulfonamides | hCA IX | 137 | Acetazolamide (AAZ) | - |
| Pyridine-3-Sulfonamides | hCA XII | 91 | Acetazolamide (AAZ) | - |
| Benzenesulfonamides | hCA II | 3.3 | - | - |
| Benzenesulfonamides | hCA I | 725.6 | - | - |
Data compiled from studies on novel sulfonamide-based carbonic anhydrase inhibitors.[24][26]
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the evaluation of novel compounds. The following sections outline the core protocols for assessing the anticancer, antimicrobial, and enzyme inhibitory activities of sulfonamide derivatives.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of novel sulfonamide compounds on cancer cell lines.[8]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HeLa) are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.[8]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized sulfonamide compounds. A vehicle control (e.g., DMSO) is also included.[8]
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[28]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of novel sulfonamides against various bacterial strains.[17][29]
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture.
-
Serial Dilution: The sulfonamide compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[29]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[30]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[30][31][32]
Protocol 3: Carbonic Anhydrase Inhibition Assay
This assay measures the ability of sulfonamide compounds to inhibit the esterase activity of carbonic anhydrase.[22][33]
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), CA enzyme stock solution, substrate stock solution (p-Nitrophenyl acetate - p-NPA), and inhibitor stock solutions.[22]
-
Plate Setup: In a 96-well plate, set up wells for blank (no enzyme), maximum activity (no inhibitor), test compound, and a positive control inhibitor (e.g., Acetazolamide).[22]
-
Enzyme-Inhibitor Pre-incubation: Add assay buffer, inhibitor working solution (or DMSO for control), and the CA working solution to the appropriate wells. Incubate to allow for enzyme-inhibitor binding.[22]
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[22]
-
Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.[22]
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). The percent inhibition is calculated relative to the maximum activity control, and the IC50 or Ki value is determined.
Visualizing Mechanisms and Workflows
To better illustrate the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. ajchem-b.com [ajchem-b.com]
- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. integra-biosciences.com [integra-biosciences.com]
- 31. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. longdom.org [longdom.org]
- 33. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-Chloropyridine-3-sulfonamide from 4-hydroxypyridine-3-sulphonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-chloropyridine-3-sulfonamide, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis begins with the sulfonation of 4-hydroxypyridine to yield 4-hydroxypyridine-3-sulfonic acid, which is subsequently chlorinated and aminated to produce the final product. The protocols described herein are based on established and reliable methods, offering high yields and purity. All quantitative data is summarized for clarity, and a detailed workflow is provided to ensure reproducibility. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a critical building block in the synthesis of a variety of pharmacologically active molecules.[1][2] Its utility is highlighted in the preparation of carbonic anhydrase inhibitors and other therapeutic agents. The synthetic route described involves a two-step process starting from commercially available 4-hydroxypyridine. The initial sulfonation reaction yields 4-hydroxypyridine-3-sulfonic acid, which is then converted to the target compound, this compound, through a chlorination and amination sequence. The purity of this intermediate is crucial for the successful synthesis of downstream active pharmaceutical ingredients (APIs).
Chemical Reaction Pathway
The overall synthesis involves two main transformations:
-
Sulfonation: 4-Hydroxypyridine is treated with fuming sulfuric acid to introduce a sulfonic acid group at the 3-position of the pyridine ring.
-
Chlorination and Amination: The resulting 4-hydroxypyridine-3-sulfonic acid undergoes chlorination to form an intermediate sulfonyl chloride, which is then aminated to yield this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid[3]
This protocol details the sulfonation of 4-hydroxypyridine.
Materials:
-
4-Hydroxypyridine
-
Fuming sulfuric acid (20% SO₃)
-
Mercury sulfate
-
Industrial ethanol
-
Ice bath
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (120 mL) and mercury sulfate (1.90 g, 6.4 mmol).
-
Stir the mixture in an ice bath for 20 minutes.
-
Portion-wise, add 4-hydroxypyridine (38.04 g, 0.4 mol) while maintaining the temperature below 25°C.
-
Slowly heat the resulting mixture to 190°C and stir at this temperature for 10 hours.
-
Cool the mixture to room temperature and slowly pour it into industrial ethanol (360 mL).
-
Stir the resulting slurry for 1 hour in an ice bath and then filter.
-
Add the filter cake to industrial alcohol (200 mL) and stir for another hour in an ice bath.
-
Filter the slurry and dry the filter cake under vacuum at 60°C for 12 hours to obtain 4-hydroxypyridine-3-sulfonic acid as a white solid.
Protocol 2: Synthesis of this compound[3][4][5]
This protocol describes the conversion of 4-hydroxypyridine-3-sulfonic acid to this compound.
Materials:
-
4-Hydroxypyridine-3-sulfonic acid
-
Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Aqueous ammonia solution (25%)
-
Concentrated hydrochloric acid
Procedure using Phosphorus Pentachloride: [3]
-
In a three-necked round-bottom flask equipped with a reflux condenser and thermometer, add 4-hydroxypyridine-3-sulfonic acid (17.50 g, 0.1 mol), phosphorus pentachloride (52.06 g, 0.25 mol), and phosphorus oxychloride (23 mL, 0.25 mol).
-
Slowly heat the mixture to 120°C and stir at this temperature for 5 hours.
-
Concentrate the reaction solution under reduced pressure.
-
Add toluene (100 mL) to the residue and concentrate under reduced pressure. Repeat this step two more times to yield 4-chloropyridine-3-sulfonyl chloride as a light green oil.
-
The crude sulfonyl chloride is then treated with an aqueous ammonia solution to yield this compound.
Procedure using Phosphorus Trichloride and Chlorine: [4][5]
-
Take 1137.5 g (6.49 mol) of 4-hydroxypyridine-3-sulfonic acid, 3481 g (22.7 mol) of phosphorus oxychloride, and 2115 g (15.4 mol) of phosphorus trichloride and heat to reflux with stirring (sump temperature increases to about 80°C).
-
Pass 1092 g (15.4 mol) of chlorine gas into the reaction mixture over approximately 3 hours. The sump temperature will increase to about 100°C with HCl evolution.
-
After 24 hours under reflux, with the sump temperature increasing to 110°C, the mixture will become almost clear.
-
For the preparation of the sulfonamide, the resulting solution containing 4-chloropyridine-3-sulfonyl chloride is directly mixed portionwise with 1015 g of a 25% aqueous solution of ammonia, with external cooling to keep the temperature below 30-35°C.
-
Stir the mixture intensively for about 3 hours, maintaining a basic pH.
-
Neutralize with concentrated hydrochloric acid and, after stirring for another 3 hours, filter the precipitate.
-
Wash the residue with water and then with ethylene chloride.
-
Dry the product in the air at ambient temperature to obtain this compound.
Data Presentation
Table 1: Summary of Yields and Physical Properties
| Compound | Starting Material | Reagents | Yield | Melting Point | Purity (HPLC) | Reference |
| 4-Hydroxypyridine-3-sulfonic acid | 4-Hydroxypyridine | Fuming H₂SO₄, HgSO₄ | 70.84% | >300°C | Not specified | [3] |
| This compound | 4-Hydroxypyridine-3-sulfonic acid | PCl₅, POCl₃ | Not specified | 153°C (decomposition) | Not specified | [3] |
| This compound | 4-Hydroxypyridine-3-sulfonic acid | PCl₃, POCl₃, Cl₂ | ~84% | 152-153°C (decomposition) | 99-99.7% | [4][5] |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 4-hydroxypyridine.
Caption: Synthetic route to this compound.
References
- 1. Naarini Molbio Pharma [naarini.com]
- 2. This compound [myskinrecipes.com]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 4. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
- 5. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
Application Note: A Generalized Protocol for the Synthesis of 4-Substituted Pyridine-3-Sulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyridine-3-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1][2][3][4] Derivatives substituted at the 4-position are of particular interest, exhibiting activities such as carbonic anhydrase inhibition for anticancer applications and potent antifungal properties.[1][5] The ability to modify the 4-position allows for the fine-tuning of a compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of 4-substituted pyridine-3-sulfonamide derivatives starting from the key intermediate, 4-chloropyridine-3-sulfonamide. The primary synthetic strategies covered include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig and Suzuki coupling).
General Synthetic Strategy
The most common and versatile starting material for these syntheses is this compound, which is commercially available.[6][7] The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles and can participate in cross-coupling reactions, providing a convergent point for creating a diverse library of derivatives.[5]
Caption: General synthetic routes from this compound.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This method is effective for introducing a wide range of nitrogen, oxygen, or sulfur-based nucleophiles at the 4-position. A representative example is the synthesis of 4-azidopyridine-3-sulfonamide, a versatile intermediate for "click chemistry" reactions.[5]
1.1: Synthesis of 4-Azidopyridine-3-sulfonamide (Intermediate) This procedure is adapted from a published synthesis.[5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dimethylformamide (DMF) and water.
-
Reagent Addition: Add sodium azide (NaN₃, 1.5-2.0 eq).
-
Heating: Heat the reaction mixture to 90 °C and stir for 3 hours.
-
Work-up: After cooling to room temperature, the product can often be precipitated by the addition of water.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-azidopyridine-3-sulfonamide.
1.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This "click" reaction uses the azide intermediate to introduce a triazole ring.[5]
-
Reaction Setup: Suspend 4-azidopyridine-3-sulfonamide (1.0 eq) and the desired terminal alkyne (1.1 eq) in anhydrous acetonitrile in a flask under a nitrogen atmosphere.
-
Catalyst Addition: Add triethylamine (Et₃N, 2.0 eq) followed by copper(I) iodide (CuI, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 16 hours.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography (silica gel) or recrystallization to obtain the final 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This palladium-catalyzed C-N cross-coupling reaction is a powerful method for forming bonds between the pyridine ring and primary or secondary amines, which may be poor nucleophiles for SNAr.[8][9][10]
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., NaOt-Bu, K₂CO₃, 1.5-2.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Solvent and Heating: Add an anhydrous solvent (e.g., toluene, dioxane) and heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Synthesis via Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed reaction that creates a C-C bond between this compound and an organoboron compound, typically an arylboronic acid, to yield 4-aryl derivatives.
General Procedure:
-
Reaction Setup: In a flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).
-
Solvent and Heating: Add a solvent mixture (e.g., toluene/ethanol/water or dioxane/water) and heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Examples of Synthesized 4-Substituted Pyridine-3-sulfonamide Derivatives
This table summarizes yields for derivatives synthesized via SNAr followed by click chemistry, as reported in the literature.[5]
| Compound Series | Substituent at C4 | Reaction Type | Yield (%) |
| 3-12 | 4-R¹-1,2,3-triazol-1-yl | SNAr + CuAAC | 29 - 65 |
| 15-23 | Long-chain triazol-1-yl | SNAr + CuAAC | 25 - 81 |
Table 2: Biological Activity of Selected Derivatives
The synthesized compounds often show potent inhibitory activity against human carbonic anhydrase (hCA) isozymes, particularly the tumor-associated hCA IX.[5]
| Compound ID | Target Isozyme | Inhibition Constant (Kᵢ, nM) |
| 4 | hCA IX | 137.5 |
| 17 | hCA IX | Highly Active (specific value not stated) |
| 18 | hCA IX | Highly Active (specific value not stated) |
| 22 | hCA IX | 8154 |
| 23 | hCA IX | Highly Active (specific value not stated) |
Mechanism of Action Visualization
Many 4-substituted pyridine-3-sulfonamide derivatives function by inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. CA IX contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Inhibition of this enzyme disrupts pH regulation, leading to anti-tumor effects.[5]
Caption: Inhibition of hCA IX by a sulfonamide disrupts tumor pH regulation.
References
- 1. Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity [mdpi.com]
- 2. eurjchem.com [eurjchem.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chloro-3-pyridinesulfonamide | 33263-43-3 [chemicalbook.com]
- 7. Naarini Molbio Pharma [naarini.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: 4-Chloropyridine-3-sulfonamide as a Key Intermediate in Torsemide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torsemide, a potent loop diuretic, is a cornerstone in the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the treatment of hypertension. The synthesis of this pyridine-3-sulfonylurea derivative involves a multi-step process where 4-chloropyridine-3-sulfonamide serves as a critical intermediate. This document provides detailed application notes and experimental protocols for the synthesis of Torsemide, with a particular focus on the formation and utilization of this compound. The protocols described herein are compiled from established literature and are intended to guide researchers in the efficient and high-purity synthesis of these compounds.
Introduction
The chemical synthesis of Torsemide, chemically known as N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide, relies on a convergent synthesis strategy. A key step in this process is the nucleophilic aromatic substitution of the chlorine atom in this compound with m-toluidine. The purity and yield of this intermediate directly impact the overall efficiency and quality of the final active pharmaceutical ingredient (API). Understanding the nuances of each synthetic step is crucial for process optimization and impurity control.[1][2] This document outlines the synthetic pathway from 4-hydroxypyridine to Torsemide, providing quantitative data and detailed methodologies.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of Torsemide, providing a clear comparison of reactants, yields, and purity.
Table 1: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid (3)
| Reactant | Molar Quantity | Reagents | Reaction Conditions | Product | Yield | Purity |
| 4-Hydroxypyridine | 0.4 mol | Fuming sulfuric acid (20% SO₃), Mercury sulfate | 190°C, 10 hours | 4-Hydroxypyridine-3-sulfonic acid | 70.84% | Carried to next step without further purification |
Table 2: Synthesis of this compound (5)
| Reactant | Molar Quantity | Reagents | Reaction Conditions | Product | Yield | Purity |
| 4-Hydroxypyridine-3-sulfonic acid | 0.1 mol | Phosphorus pentachloride, Phosphorus oxychloride, Conc. Ammonia | Step 1: 120°C, 5 hours; Step 2: Ice bath, 30 min | This compound | 67.42% (two-step) | Used directly in the next step |
Table 3: Synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide (Compound B)
| Reactant | Molar Quantity | Reagents | Reaction Conditions | Product | Yield | Purity |
| This compound | 0.05 mol | m-Toluidine, n-Propanol | 105°C, 2 hours | 4-(m-Tolylamino)pyridine-3-sulfonamide | 92.86% | Off-white solid |
Table 4: Synthesis of Torsemide
| Reactant | Molar Quantity | Reagents | Reaction Conditions | Product | Yield | Purity |
| 4-(m-Tolylamino)pyridine-3-sulfonamide | (Not specified) | Isopropyl isocyanate, Triethylamine, Acetonitrile | 40±2°C, then room temp. | Torsemide | ~81.5% (crude) | 98% - 99.9% (crude) |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of Torsemide.
Protocol 1: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid (3)
-
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (20% SO₃, 120 mL) and mercury sulfate (1.90 g, 6.4 mmol).
-
Cool the mixture in an ice bath with stirring for 20 minutes.
-
Add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, ensuring the temperature remains below 25°C.[1][2]
-
Slowly heat the resulting mixture to 190°C and maintain stirring at this temperature for 10 hours.[1][2]
-
After cooling to room temperature, slowly pour the mixture into industrial ethanol (360 mL).
-
Stir the resulting slurry in an ice bath for 1 hour and then filter.
-
To the filter cake, add industrial alcohol (200 mL) and stir for another hour in an ice bath.
-
Filter the slurry and dry the filter cake under vacuum at 60°C for 12 hours to yield 4-hydroxypyridine-3-sulfonic acid as a white solid.[2]
Protocol 2: Synthesis of this compound (5)
-
In a three-necked round-bottom flask equipped with a reflux condenser and thermometer, add 4-hydroxypyridine-3-sulfonic acid (17.50 g, 0.1 mol), phosphorus pentachloride (52.06 g, 0.25 mol), and phosphorus oxychloride (23 mL, 0.25 mol).[1]
-
Slowly heat the mixture to 120°C and stir for 5 hours.[1]
-
Concentrate the reaction solution under reduced pressure.
-
Add toluene (100 mL) to the residue and concentrate under reduced pressure. Repeat this step two more times to obtain 4-hydroxypyridine-3-sulfonyl chloride as a light green oil.[1]
-
In an ice bath, add the obtained oil to concentrated ammonia (60 mL) dropwise over 30 minutes.
-
Stir the pale yellow solution in the ice bath for 30 minutes.
-
Concentrate the mixture under reduced pressure to obtain a crude yellow solid.
-
Add ice water (30 mL) to the crude solid and stir at 20-25°C for 20 minutes.
-
Filter the precipitate and dry the solid under vacuum at 45°C for 6 hours to afford this compound as a pale yellow solid.[1]
Protocol 3: Synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide (Compound B)
-
To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add this compound (9.60 g, 0.05 mol), n-propanol (100 mL), and m-toluidine (6.5 mL, 0.06 mol).[2]
-
Heat the mixture to 105°C and stir for 2 hours.[2]
-
Cool the mixture to room temperature and concentrate under reduced pressure to obtain a crude yellow solid.
-
Dissolve the crude solid in 2 mol/L sodium hydroxide solution (80 mL) and water (150 mL) at room temperature.[1]
-
Adjust the pH of the mixture to 6-7 with 3 mol/L hydrochloric acid.[1]
-
Filter the resulting precipitate, wash with ice water, and dry to give 4-(m-tolylamino)pyridine-3-sulfonamide as an off-white solid.[1]
Protocol 4: Synthesis of Torsemide
-
In a 100 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a condenser, charge acetonitrile (15 mL), 4-(m-tolylamino)pyridine-3-sulfonamide (5 g), and triethylamine (5.3 mL).[3]
-
Add isopropyl isocyanate (1.87 mL) dropwise over 10 minutes.
-
Stir the mixture at 40±2°C until complete dissolution is achieved.
-
Cool the mixture to room temperature and continue stirring for another 2 hours.
-
Adjust the pH of the mixture to 4.3 while increasing the temperature to around 35°C.
-
Filter the suspension and wash with water (2 x 10 mL).
-
Dry the wet product at 40°C under vacuum (1 mm Hg) to yield crude Torsemide.[3]
Visualizations
Torsemide Synthesis Workflow
Caption: Synthetic pathway of Torsemide from 4-hydroxypyridine.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for this compound synthesis.
Mechanism of Action of Torsemide
Caption: Signaling pathway for Torsemide's diuretic effect.
Conclusion
The synthesis of Torsemide via the this compound intermediate is a well-established and efficient method. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals. Careful control of reaction conditions and purification procedures at each step is paramount to achieving high yields and purity of the final Torsemide product. The provided visualizations offer a clear overview of the synthetic pathway, experimental workflow, and the drug's mechanism of action, serving as valuable tools for laboratory work and conceptual understanding.
References
Application Notes and Protocols: Synthesis of Carbonic Anhydrase Inhibitors Using 4-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of carbonic anhydrase (CA) inhibitors derived from 4-chloropyridine-3-sulfonamide. The protocols and data presented are intended to guide researchers in the development of novel CA inhibitors with potential therapeutic applications.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer.[2][3] The sulfonamide group is a well-established zinc-binding group that can effectively inhibit CA activity.[1][4] this compound serves as a versatile starting material for the synthesis of a variety of substituted pyridine-3-sulfonamide derivatives with potent and selective CA inhibitory activity. This document outlines the synthesis of such inhibitors via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, along with protocols for their biological evaluation.
Data Presentation
The following table summarizes the inhibitory activity of a series of 4-substituted pyridine-3-sulfonamides against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The inhibition constants (Kᵢ) are presented in nanomolar (nM) concentrations.
| Compound | R¹ Substituent | Kᵢ (nM) vs hCA I | Kᵢ (nM) vs hCA II | Kᵢ (nM) vs hCA IX | Kᵢ (nM) vs hCA XII | Reference |
| 3 | Phenyl | >10000 | 819.3 | 311.2 | 191.5 | [4] |
| 4 | 4-Fluorophenyl | >10000 | 808.7 | 137.5 | 129.7 | [4] |
| 5 | tert-Butyl | >10000 | 1245 | 1163 | 1145 | [4] |
| 6 | Cyclohexyl | >10000 | 6398 | 3204 | 137.3 | [4] |
| 7 | 1-Adamantyl | >10000 | 382.1 | 225.4 | 104.3 | [4] |
| AAZ | Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [5][6] |
Experimental Protocols
Synthesis of 4-Azidopyridine-3-sulfonamide (Intermediate 2)
This protocol describes the synthesis of the key azide intermediate from this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve this compound in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water.
-
Dry the solid to obtain 4-azidopyridine-3-sulfonamide.
General Procedure for the Synthesis of 4-(1-Substituted-1H-1,2,3-triazol-4-yl)pyridine-3-sulfonamides (Compounds 3-12)
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
4-Azidopyridine-3-sulfonamide (Intermediate 2)
-
Appropriate terminal alkyne
-
Copper(I) iodide (CuI)
-
Triethylamine
-
Anhydrous acetonitrile
Procedure:
-
Suspend 4-azidopyridine-3-sulfonamide and the respective terminal alkyne in anhydrous acetonitrile.
-
Add triethylamine to the suspension.
-
Add copper(I) iodide as a catalyst.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 2-24 hours), monitoring the reaction progress by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the final product.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds is evaluated using a stopped-flow CO₂ hydrase assay.[5][6]
Materials:
-
Applied Photophysics stopped-flow instrument
-
Phenol red (indicator)
-
HEPES buffer (pH 7.4)
-
Sodium sulfate (Na₂SO₄)
-
Carbon dioxide (CO₂) solutions of varying concentrations
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
Distilled-deionized water
Procedure:
-
Assay the CA-catalyzed CO₂ hydration activity using a stopped-flow instrument.
-
Use phenol red (0.2 mM) as an indicator, monitoring the absorbance change at 557 nm.
-
Perform the assay in a buffer solution containing 20 mM HEPES (pH 7.4) and 20 mM Na₂SO₄ to maintain constant ionic strength.
-
Follow the initial rates of the CA-catalyzed CO₂ hydration reaction for a period of 10–100 seconds.
-
Vary the CO₂ concentrations (1.7 to 17 mM) to determine kinetic parameters and inhibition constants.
-
Prepare stock solutions of the inhibitors (0.1 mM) in distilled-deionized water and make subsequent dilutions with the assay buffer.
-
Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Determine the initial velocity from at least six traces of the initial 5–10% of the reaction.
-
Subtract the uncatalyzed rate from the total observed rates.
-
Calculate the inhibition constants (Kᵢ) by non-linear least-squares methods using the Cheng-Prusoff equation.
Visualizations
Caption: Synthesis of 4-substituted pyridine-3-sulfonamides.
Caption: General mechanism of sulfonamide-based CA inhibition.
References
- 1. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. Regioselective synthesis of novel series 1-substituted 1,4-dihydro-4-oxo-3-pyridinesulfonamides and their inhibition of the human cytosolic isozymes I and II and transmembrane cancer-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Azidopyridine-3-sulfonamide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azidopyridine-3-sulfonamide is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of novel therapeutic agents through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Its structure, featuring a pyridine sulfonamide core—a known zinc-binding group—and a reactive azide handle, makes it an ideal starting material for creating libraries of compounds with diverse functionalities. This approach has been particularly successful in the development of potent and selective inhibitors of carbonic anhydrases (CAs), enzymes implicated in various physiological and pathological processes, including cancer.
The sulfonamide group acts as a pharmacophore that can coordinate to the zinc ion within the active site of metalloenzymes like carbonic anhydrases. The azide group allows for the efficient and specific introduction of a wide variety of "tail" fragments by reacting with terminal alkynes. This "click tailing" strategy enables extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of inhibitor candidates. The resulting 1,2,3-triazole ring formed during the click reaction is not just a linker but can also participate in hydrogen bonding and other interactions within the enzyme's active site, further modulating the compound's biological activity.
Application: Development of Carbonic Anhydrase Inhibitors
A significant application of 4-azidopyridine-3-sulfonamide is in the discovery of inhibitors for human carbonic anhydrase (hCA) isoforms, especially those associated with cancer, such as hCA IX and hCA XII. These isoforms are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. Selective inhibition of these cancer-related hCA isoforms over ubiquitous cytosolic isoforms (hCA I and II) is a key goal in the development of anticancer therapies with reduced side effects.
By employing CuAAC, a diverse range of substituents can be appended to the 4-azidopyridine-3-sulfonamide scaffold, leading to the identification of compounds with high affinity and selectivity for the target enzymes.
Quantitative Data: Carbonic Anhydrase Inhibition
The inhibitory activity (Kᵢ) of a series of 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivatives, synthesized via click chemistry from 4-azidopyridine-3-sulfonamide, against four human carbonic anhydrase isoforms is summarized below.
| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |
| 3 | >10000 | 389.2 | 238.4 | 102.3 |
| 4 | >10000 | 815.7 | 137.1 | 215.8 |
| 5 | >10000 | 271.3 | 256.9 | 91.2 |
| 6 | >10000 | 2128.4 | 389.7 | 91.3 |
| 8 | >10000 | >10000 | 489.6 | 453.5 |
Data sourced from a study on 4-substituted pyridine-3-sulfonamides.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-Azidopyridine-3-sulfonamide
This protocol describes the synthesis of the key azide intermediate starting from 4-chloropyridine-3-sulfonamide.
Step 1: Synthesis of 4-Hydrazinylpyridine-3-sulfonamide
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10.0 eq) to the suspension.
-
Heat the reaction mixture at reflux for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with cold ethanol, and dry under vacuum to yield 4-hydrazinylpyridine-3-sulfonamide.[1]
Step 2: Synthesis of 4-Azidopyridine-3-sulfonamide
-
Dissolve 4-hydrazinylpyridine-3-sulfonamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in a beaker.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes.
-
Add a solution of sodium azide (1.2 eq) in water to the mixture.
-
Allow the reaction to stir for an additional 2 hours at room temperature.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 4-azidopyridine-3-sulfonamide.[1]
Caption: Synthesis of 4-Azidopyridine-3-sulfonamide.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for the click reaction between 4-azidopyridine-3-sulfonamide and a terminal alkyne.[1]
-
In a suitable reaction vessel, dissolve 4-azidopyridine-3-sulfonamide (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq).
-
Add copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, dilute the mixture with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative.
Caption: General workflow for CuAAC reaction.
Signaling Pathway and Mechanism of Action
The development of 4-azidopyridine-3-sulfonamide-based carbonic anhydrase inhibitors is particularly relevant in the context of cancer therapy. In many solid tumors, hypoxic (low oxygen) conditions trigger a signaling cascade mediated by the Hypoxia-Inducible Factor 1α (HIF-1α). HIF-1α upregulates the expression of several genes that help cancer cells adapt and survive, including carbonic anhydrase IX (CA IX).
CA IX is a transmembrane enzyme that catalyzes the hydration of carbon dioxide to bicarbonate and protons in the extracellular space. This enzymatic activity helps to maintain a neutral intracellular pH while contributing to the acidification of the tumor microenvironment. An acidic extracellular pH promotes tumor invasion, metastasis, and resistance to therapy.
The sulfonamide-based inhibitors synthesized from 4-azidopyridine-3-sulfonamide target and inhibit the catalytic activity of CA IX. By blocking CA IX, these inhibitors can disrupt pH regulation in cancer cells, leading to intracellular acidification and apoptosis, and can also reduce the acidity of the tumor microenvironment, potentially decreasing the invasive and metastatic potential of the tumor.
Caption: Inhibition of the CA IX pathway.
References
Application Notes and Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction of Pyridine Sulfonamides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its mild reaction conditions, tolerance to a wide range of functional groups, and high yields, making it a powerful tool in drug discovery and development.[1][3][4] Pyridine sulfonamides are important pharmacophores found in various therapeutic agents. The incorporation of a triazole moiety via the CuAAC reaction can significantly modulate their biological activity, offering a robust strategy for lead optimization and the generation of novel compound libraries.[4][5][6]
This document provides a detailed experimental procedure for the CuAAC reaction of pyridine sulfonamides, addressing common challenges and offering practical guidance for researchers.
Core Concepts of the CuAAC Reaction
The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted triazole isomer.[1][2] The copper(I) catalyst can be introduced directly as a salt (e.g., CuI) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6][7] The reaction is generally conducted at room temperature in a variety of solvents, often including water.[1][8]
A notable challenge when working with pyridine-containing compounds is the potential for the pyridine nitrogen to form stable, sparingly soluble complexes with copper ions. This can impede catalyst turnover, complicate product isolation, and ultimately lower reaction yields.[6] Careful selection of the catalyst system, solvent, and the use of ligands can help mitigate these issues.[6]
Experimental Protocol
This protocol outlines a general procedure for the CuAAC reaction between a pyridine sulfonamide azide and a terminal alkyne.
Materials and Equipment:
-
Pyridine sulfonamide azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., Dimethyl sulfoxide (DMSO)/Water, Acetonitrile, Tetrahydrofuran (THF)/Water)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
-
Purification system (e.g., column chromatography, preparative HPLC)
-
Analytical equipment for characterization (NMR, MS)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the pyridine sulfonamide azide (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in the chosen solvent system (e.g., DMSO/H₂O). Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq.) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq.) in water.
-
Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The order of addition is crucial to ensure the in situ reduction of Cu(II) to the active Cu(I) species.[7]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to 48 hours.[6]
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding water.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with water.
-
If the product is soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product using column chromatography on silica gel or preparative HPLC to yield the pure 1,4-disubstituted pyridine sulfonamide triazole.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.
Data Presentation
The following table summarizes representative reaction conditions and yields for the CuAAC reaction of pyridine sulfonamides, based on published data.
| Entry | Pyridine Sulfonamide Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Azidopyridine-3-sulfonamide | Phenylacetylene | CuI, Triethylamine | Acetonitrile | 24 | 65 | [6] |
| 2 | 4-Azidopyridine-3-sulfonamide | Propargyl alcohol | CuI, Triethylamine | Acetonitrile | 24 | 58 | [6] |
| 3 | Pyridine-sulfonamide derivative | Propargyl bromide derivative | CuSO₄, Sodium Ascorbate | DMSO/H₂O | 5 | 81 | [6] |
| 4 | Pyridine-sulfonamide derivative | Various azides | CuSO₄, Sodium Ascorbate | DMSO/H₂O | 3-48 | 25-81 | [6] |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the CuAAC synthesis of pyridine sulfonamide triazoles.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. interchim.fr [interchim.fr]
Application Notes and Protocols for the Purity Assessment of 4-Chloropyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of 4-Chloropyridine-3-sulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods are designed to ensure the quality and consistency of this critical raw material.
Introduction
This compound (CAS No. 33263-43-3) is a vital building block in medicinal chemistry, notably in the synthesis of diuretics such as Torsemide.[1] The purity of this intermediate is paramount as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a multi-faceted analytical approach for the robust purity profiling of this compound, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
A potential key impurity in the synthesis of derivatives from this compound is 4-azidopyridine-3-sulfonamide, which can be formed during subsequent synthetic steps. Therefore, the analytical methods are designed to effectively separate and quantify this and other potential process-related impurities and degradation products.
Analytical Techniques
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity determination and impurity profiling. A stability-indicating reversed-phase HPLC (RP-HPLC) method is detailed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the identification and quantification of volatile impurities and for confirming the identity of the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and for providing an orthogonal quantitative purity assessment (qNMR).
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a stability-indicating RP-HPLC method for the determination of purity and the separation of this compound from its potential impurities.
3.1.1. Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
3.1.2. Chromatographic Conditions
| Parameter | Value |
| Column | Gemini C6-Phenyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid |
| Mobile Phase B | 80% Acetonitrile in Water with 0.08% (v/v) Trifluoroacetic Acid |
| Gradient | 5-100% B over 60 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 278 nm |
| Injection Volume | 10 µL |
3.1.3. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3.1.4. Data Analysis
The purity of this compound is calculated by the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for confirming the identity of this compound and identifying any volatile impurities.
3.2.1. Materials and Reagents
-
This compound reference standard and sample
-
Methanol (GC grade)
3.2.2. GC-MS Conditions
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
3.2.3. Sample Preparation
-
Dissolve approximately 1 mg of the sample in 1 mL of methanol.
3.2.4. Data Analysis
The identity of this compound can be confirmed by comparing the obtained mass spectrum with a reference spectrum. The NIST Mass Spectrometry Data Center provides a reference spectrum for 4-Chloro-3-pyridinesulfonamide (NIST Number: 306788) which shows characteristic fragments.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute method for purity determination without the need for a specific reference standard of the analyte.
3.3.1. Materials and Reagents
-
This compound sample
-
Internal Standard (e.g., Maleic acid, high purity)
-
Deuterated solvent (e.g., DMSO-d6)
3.3.2. NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Pulse Program | Standard quantitative 1H experiment |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton of interest |
| Number of Scans | 16 or higher for good signal-to-noise |
3.3.3. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same NMR tube.
-
Add a known volume (e.g., 0.75 mL) of DMSO-d6.
-
Ensure complete dissolution by gentle vortexing.
3.3.4. Data Analysis
The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Data Presentation
The following table summarizes the expected quantitative data from the analytical procedures.
| Analyte | Technique | Retention Time (min) | m/z (prominent ions) | ¹H NMR Chemical Shift (ppm, DMSO-d6) |
| This compound | HPLC | ~15.5 | 192, 112[2] | ~8.9 (s, 1H), ~8.6 (d, 1H), ~7.8 (d, 1H), ~7.6 (br s, 2H) |
| 4-Azidopyridine-3-sulfonamide | HPLC | ~17.0 | 199, 171, 112 | Expected to be different from the main peak |
Note: Retention times and chemical shifts are approximate and may vary depending on the specific instrument and conditions.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the purity assessment of this compound.
References
Application Notes and Protocols for the Analysis of 4-Chloropyridine-3-sulfonamide by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of 4-Chloropyridine-3-sulfonamide using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are intended to serve as a robust starting point for purity determination, identification, and structural elucidation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. The following protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for this compound.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]
2. Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
All solvents should be HPLC grade and degassed prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm.
-
Gradient Elution:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the same solvent mixture to a final concentration of 0.1 mg/mL for injection.
Data Presentation: HPLC
The primary quantitative data from the HPLC analysis is the purity of the sample, determined by the relative peak area of the main component.
| Parameter | Expected Value |
| Retention Time | ~ 8-12 minutes (dependent on exact system and column) |
| Purity (by area %) | >98% (for a pure standard) |
Workflow for HPLC Analysis
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
Experimental Protocol: NMR
1. Instrumentation:
-
A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many sulfonamides.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-32 (adjust as needed for signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling.
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: -10 to 200 ppm.
Data Presentation: NMR
The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the aromatic protons of this compound are summarized below. Note that the sulfonamide protons (-SO₂NH₂) can be broad and may exchange with residual water in the solvent.
¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 | s | - |
| H-5 | ~7.8 | d | ~5.0 |
| H-6 | ~8.6 | d | ~5.0 |
| -SO₂NH₂ | ~7.5 | br s | - |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~152 |
| C-3 | ~135 |
| C-4 | ~148 |
| C-5 | ~125 |
| C-6 | ~150 |
Note: The exact chemical shifts may vary slightly depending on the sample concentration and the specific instrument used. The assignments are based on typical values for similar pyridine derivatives.
Workflow for NMR Analysis
References
Application Notes and Protocols for Molecular Docking Studies of 4-Substituted Pyridine-3-Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of 4-substituted pyridine-3-sulfonamides, a class of compounds with significant therapeutic potential, particularly as carbonic anhydrase (CA) inhibitors. This document outlines their application in drug discovery, presents key quantitative data from recent studies, and offers detailed protocols for performing molecular docking simulations.
Introduction
4-Substituted pyridine-3-sulfonamides are a versatile scaffold in medicinal chemistry. The sulfonamide group acts as a potent zinc-binding group, making these compounds excellent candidates for inhibiting metalloenzymes like carbonic anhydrases.[1] Molecular docking is a crucial computational technique used to predict the binding mode and affinity of these small molecules within the active site of their target proteins.[2][3] This allows for the rational design and optimization of novel inhibitors with improved potency and selectivity. Key applications for this class of compounds include the development of anticancer agents, by targeting tumor-associated CA isoforms such as hCA IX and hCA XII, and treatments for other conditions where CA modulation is beneficial.[1][4][5]
Data Presentation
The following tables summarize the inhibitory activity of various 4-substituted pyridine-3-sulfonamides against different human carbonic anhydrase (hCA) isoforms. This data is essential for understanding structure-activity relationships (SAR) and for the validation of molecular docking results.
Table 1: Inhibitory Activity (Kᵢ in nM) of Selected 4-Substituted Pyridine-3-Sulfonamides Against hCA Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 5 | >10000 | 271.5 | 536.6 | 103.7 | [1] |
| 4 | >10000 | 812.3 | 137.1 | 90.8 | [1] |
| 6 | >10000 | >10000 | 2118 | 90.8 | [1] |
| 12 | >10000 | >10000 | >10000 | 4536 | [1] |
| 21 | >10000 | >10000 | 2186 | 289.4 | [1] |
| 22 | >10000 | >10000 | 7325 | 1138 | [1] |
| 2a | 103.5 | 6.8 | 11.7 | 9.8 | [6] |
| 3a | 115.8 | 7.5 | 12.5 | 10.2 | [6] |
Note: Lower Kᵢ values indicate higher inhibitory potency.
Table 2: Cytostatic Activity (IC₅₀ in µM) of Selected Compounds Against Cancer Cell Lines
| Compound | HCT-116 (IC₅₀, µM) | HT-29 (IC₅₀, µM) | SW-620 (IC₅₀, µM) | Reference |
| 3 | 45.88 | 28.27 | 16.57 | [4] |
| 11 | 25.01 | 8.99 | 3.27 | [4] |
| 12 | 17 | 15 | 22 | [1] |
| 22 | 28 | 19 | 39 | [1] |
Note: Lower IC₅₀ values indicate higher cytotoxic potency.
Experimental Protocols
Protocol 1: General Synthesis of 4-Substituted Pyridine-3-Sulfonamides
This protocol outlines a common synthetic route for preparing 4-substituted pyridine-3-sulfonamides, often involving a key nucleophilic aromatic substitution step.
Materials:
-
4-chloropyridine-3-sulfonamide
-
Appropriate nucleophile (e.g., amine, azide)
-
Solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, Et₃N)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the desired nucleophile and a base to the reaction mixture.
-
Heat the reaction mixture at a specified temperature for a set duration, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
For compounds synthesized via "click" chemistry (CuAAC reaction), 4-azidopyridine-3-sulfonamide is first prepared from this compound and sodium azide.[1] This azide intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst.
Protocol 2: Molecular Docking of 4-Substituted Pyridine-3-Sulfonamides
This protocol provides a generalized workflow for performing molecular docking studies of 4-substituted pyridine-3-sulfonamides against carbonic anhydrase isoforms.
1. Preparation of the Receptor (Carbonic Anhydrase) a. Obtain the 3D crystal structure of the target human carbonic anhydrase isoform (e.g., hCA I, II, IX, or XII) from the Protein Data Bank (PDB). b. Prepare the protein using a molecular modeling software package (e.g., Schrödinger Maestro, AutoDock Tools). This typically involves: i. Removing water molecules and any co-crystallized ligands or ions not essential for the interaction. ii. Adding hydrogen atoms. iii. Assigning correct bond orders and formal charges. iv. Performing a constrained energy minimization to relieve steric clashes.
2. Preparation of the Ligands (4-Substituted Pyridine-3-Sulfonamides) a. Draw the 2D structures of the sulfonamide derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). b. Convert the 2D structures to 3D structures. c. Generate different possible conformations, tautomers, and protonation states of the ligands at a physiological pH (e.g., 7.4 ± 0.5). d. Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).[7]
3. Grid Generation a. Define the binding site (active site) of the carbonic anhydrase. This is typically centered on the catalytic zinc ion. b. Generate a receptor grid that encompasses the entire active site cavity, ensuring it is large enough to accommodate the ligands in various orientations.
4. Molecular Docking a. Use a docking program (e.g., Glide, AutoDock, GOLD) to dock the prepared ligands into the receptor grid. b. The docking algorithm will explore different conformations and orientations of the ligand within the active site.[7] c. Select the docking precision level (e.g., Standard Precision - SP, Extra Precision - XP).
5. Analysis of Docking Results a. Score the generated docking poses using a scoring function that estimates the binding affinity (e.g., GlideScore, binding energy in kcal/mol).[7] More negative scores generally indicate more favorable binding. b. Analyze the top-ranked docking poses to understand the binding mode of the ligand. c. Visualize the interactions between the ligand and the protein, identifying key interactions such as: i. Coordination of the sulfonamide group with the active site zinc ion. ii. Hydrogen bonds with key amino acid residues (e.g., Thr199, Glu106). iii. Hydrophobic and van der Waals interactions. d. Compare the docking results with experimental data (e.g., Kᵢ values) to validate the docking protocol.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Chloropyridine-3-sulfonamide as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloropyridine-3-sulfonamide is a pivotal heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse array of biologically active compounds. Its structure, featuring a pyridine ring substituted with a reactive chlorine atom and a sulfonamide group, makes it an ideal starting material for developing novel therapeutic agents. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution at the C4 position, allowing for the introduction of various substituents.[1][2][3] This, combined with the sulfonamide moiety's ability to act as a zinc-binding group, has led to its widespread use in the design of enzyme inhibitors and other targeted therapies.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of carbonic anhydrase inhibitors and potential anticancer agents, including kinase inhibitors.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 33263-43-3 | [5] |
| Molecular Formula | C5H5ClN2O2S | [5] |
| Molecular Weight | 192.62 g/mol | [5] |
| Appearance | Off-white to light beige powder | |
| Melting Point | 150-155 °C |
Application 1: Synthesis of Carbonic Anhydrase Inhibitors
The sulfonamide group of this compound is a well-established zinc-binding motif, making it an excellent scaffold for the development of carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes. Notably, isoforms like CA IX and CA XII are overexpressed in many hypoxic tumors, making them attractive targets for anticancer therapies.
Derivatives of this compound have been shown to be potent inhibitors of several CA isoforms. A common synthetic strategy involves a nucleophilic aromatic substitution at the 4-position, followed by further modifications. One such advanced method is the use of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
Experimental Protocols
Protocol 1: Synthesis of 4-Azidopyridine-3-sulfonamide
This protocol describes the conversion of this compound to an azide intermediate, which is a precursor for click chemistry.
-
Materials: this compound, sodium azide (NaN3), dimethylformamide (DMF), water.
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of DMF and water.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture at 90 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-azidopyridine-3-sulfonamide.[6]
-
Protocol 2: General Procedure for CuAAC "Click" Reaction
This protocol details the synthesis of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamides from the azide intermediate.
-
Materials: 4-azidopyridine-3-sulfonamide, terminal alkyne, copper(I) iodide (CuI), triethylamine (Et3N), anhydrous acetonitrile.
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the desired terminal alkyne in anhydrous acetonitrile.
-
Add triethylamine and copper(I) iodide to the solution.
-
Slowly add a solution of 4-azidopyridine-3-sulfonamide in anhydrous acetonitrile to the reaction mixture over 1 hour.
-
Stir the reaction at room temperature for 16 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivative.[6]
-
DOT Script for CuAAC Synthesis Workflow
Caption: Synthesis of CA inhibitors via click chemistry.
Quantitative Data: Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activity (Ki) of some 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Derivative 1 | >10000 | 389.2 | 238.4 | 102.3 |
| Derivative 2 | >10000 | 815.7 | 137.1 | 215.8 |
| Derivative 3 | >10000 | 271.3 | 256.9 | 91.2 |
| Derivative 4 | >10000 | 2128.4 | 389.7 | 91.3 |
Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This is a standard method to determine the inhibitory potency of compounds against CA isoforms.
-
Principle: The assay measures the enzyme-catalyzed hydration of CO2. The hydration reaction causes a pH change in a buffer solution, which is monitored by a pH indicator using a stopped-flow instrument. The rate of pH change is proportional to the enzyme activity.
-
Procedure:
-
Prepare a buffer solution (e.g., HEPES or TRIS) containing a pH indicator (e.g., phenol red or pyranine).
-
Prepare a solution of the CA isoenzyme of interest and the inhibitor at various concentrations.
-
In a stopped-flow instrument, rapidly mix the CO2-saturated water with the buffer solution containing the enzyme and inhibitor.[7][8]
-
Monitor the change in absorbance or fluorescence of the pH indicator over time.
-
Calculate the initial rate of the reaction.
-
Determine the IC50 value by plotting the initial rate against the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Application 2: Synthesis of Anticancer Agents
Beyond CA inhibition, this compound is a valuable precursor for other classes of anticancer agents, including sulfonylurea derivatives and kinase inhibitors.
Synthesis of 4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides
These compounds have shown promising anticancer activity. The synthesis involves a two-step process starting from this compound.
Protocol 4: General Procedure for Synthesis of 4-Substituted Pyridine-3-sulfonamides
-
Materials: this compound, appropriate amine (e.g., a substituted piperazine), solvent (e.g., n-propanol).
-
Procedure:
-
To a solution of this compound in a suitable solvent, add the desired amine.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 5: General Procedure for Synthesis of 4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides
-
Materials: 4-substituted pyridine-3-sulfonamide, aryl isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate), anhydrous potassium carbonate (K2CO3), dry acetone.
-
Procedure:
-
To a suspension of the 4-substituted pyridine-3-sulfonamide and anhydrous potassium carbonate in dry acetone, add the appropriate aryl isocyanate.
-
Stir the reaction mixture at room temperature for 24 hours.[9]
-
After 24 hours, add water and acidify the mixture to pH 2 with dilute hydrochloric acid.[9]
-
Stir the mixture at room temperature for 16 hours.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain the final sulfonylurea derivative.[9]
-
DOT Script for Sulfonylurea Synthesis Workflow
Caption: Synthesis of sulfonylurea anticancer agents.
Quantitative Data: In Vitro Anticancer Activity
The anticancer activity of these compounds is often evaluated using the NCI-60 human tumor cell line screen. The data is typically reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
| Compound | Cell Line Panel | GI50 (µM) |
| Compound 21 * | Leukemia | 13.6 - 14.9 |
| Colon Cancer | 13.6 - 14.9 | |
| Melanoma | 13.6 - 14.9 |
*N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide[9]
Protocol 6: NCI-60 Human Tumor Cell Line Screen
-
Principle: This assay evaluates the in vitro anticancer activity of a compound against 60 different human cancer cell lines representing various cancer types.
-
Procedure:
-
Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well. Incubate for 24 hours.[10]
-
Drug Addition: Add the test compound at various concentrations (typically a 5-log dilution series).
-
Incubation: Incubate the plates for 48 hours.[4]
-
Staining: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB), a protein-binding dye.[10]
-
Measurement: Measure the optical density at a specific wavelength to determine cell viability.
-
Data Analysis: Calculate the GI50, TGI, and LC50 values for each cell line.
-
Application in Kinase Inhibition: PI3K/mTOR Pathway
Derivatives of sulfonamides have also been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The phosphatidylinositol 3-kinase (PI3K)/mTOR pathway is a key pathway that controls cell growth, proliferation, and survival.[11][12][13]
DOT Script for PI3K/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/mTOR signaling pathway.
Some sulfonamide derivatives have been designed to be dual PI3K/mTOR inhibitors. For example, compound 22c , a sulfonamide methoxypyridine derivative, showed potent inhibitory activity against PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM).[11] This compound also demonstrated strong anti-proliferative activity in MCF-7 (IC50 = 130 nM) and HCT-116 (IC50 = 20 nM) cancer cell lines.[11]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactivity allows for the straightforward synthesis of a wide range of derivatives with significant therapeutic potential. The protocols and data presented here highlight its successful application in the development of potent carbonic anhydrase inhibitors and various anticancer agents, underscoring its importance in modern drug discovery and development. Researchers can utilize these methodologies as a foundation for the synthesis and evaluation of novel compounds targeting a variety of biological pathways.
References
- 1. Propose a detailed mechanism for the reaction of 4-chloropyridine with di.. [askfilo.com]
- 2. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 4-Chloro-3-pyridinesulfonamide | 33263-43-3 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloropyridine-3-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloropyridine-3-sulfonamide, a key intermediate in the preparation of various pharmaceutical compounds, including the diuretic Torsemide.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction of 4-chloropyridine-3-sulfonyl chloride with ammonia: Insufficient ammonolysis can lead to a significant amount of unreacted starting material. | - Optimize Ammonia Concentration: Use an adequate excess of ammonium hydroxide (e.g., approximately 2.15 mole equivalents) to drive the reaction to completion.[1] - Control Temperature: Maintain the reaction temperature within the optimal range. Dropping ammonium hydroxide at a rate that allows the temperature to rise to around 22°C has been shown to be effective.[1] - Ensure Proper Mixing: Vigorous stirring is crucial to ensure homogeneity, especially in a suspension. |
| Side Reactions: Harsh reaction conditions, such as a large excess of base, can promote the condensation of the product with the starting material, reducing the yield of the desired product.[1] | - Controlled Addition of Reagents: Add 4-chloropyridine-3-sulfonyl chloride to the ammonium hydroxide solution dropwise to minimize localized high concentrations of the starting material.[1] - Solvent Selection: Employing a suitable organic solvent such as tert-butyl methyl ether (MTBE) can help to control the reaction and minimize side products.[1] | |
| Product Loss During Work-up: The product may be lost during filtration, washing, or extraction steps. | - pH Adjustment: Before filtration, adjust the pH of the suspension to approximately 8.0 ± 0.1 with a few drops of ammonium hydroxide to ensure the product is in its least soluble form.[1] - Washing Procedure: Wash the filtered product with an appropriate solvent (e.g., water) to remove impurities without dissolving a significant amount of the product.[1] | |
| High Impurity Profile | Formation of Byproducts: As mentioned, side reactions can lead to impurities. The purity of the starting materials will also directly impact the purity of the final product. | - Use High-Purity Starting Materials: Ensure the 4-chloropyridine-3-sulfonyl chloride is of high purity before starting the reaction. - Optimize Reaction Conditions: Milder reaction conditions, including the use of an organic solvent and controlled addition of reagents, can significantly improve purity to 93-97%.[1] |
| Inadequate Purification: Insufficient washing or improper crystallization techniques can leave impurities in the final product. | - Thorough Washing: Wash the crude product multiple times with appropriate solvents. For instance, washing with water followed by toluene has been reported to yield high purity (99.7%).[3] - Recrystallization: If necessary, recrystallize the product from a suitable solvent system to remove stubborn impurities. | |
| Reaction Stalls or is Sluggish | Low Reaction Temperature: The reaction rate may be too slow at very low temperatures. | - Monitor and Control Temperature: While high temperatures can promote side reactions, an overly low temperature can hinder the reaction rate. Maintain a controlled temperature, for example, by allowing a slight exotherm to ~22°C during the addition of ammonium hydroxide.[1] |
| Poor Solubility of Starting Material: The starting material, 4-chloropyridine-3-sulfonyl chloride, may not be sufficiently soluble in the chosen solvent system. | - Solvent Selection: Choose a solvent in which the starting material has adequate, even if partial, solubility to facilitate the reaction. MTBE is a documented effective solvent.[1] Other potential solvents include toluene, acetonitrile, and acetone.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: Historically, yields have been reported to be as low as 50% with significant impurities.[1] However, optimized processes have demonstrated significantly higher yields. For example, a process involving the reaction of 4-chloropyridine-3-sulfonyl chloride with ammonium hydroxide in MTBE can achieve a yield of approximately 74.4%.[1] Another process reports yields of about 83-84%.[3]
Q2: What is the key starting material for this synthesis?
A2: The most common precursor is 4-chloropyridine-3-sulfonyl chloride. This intermediate is typically synthesized from 4-hydroxypyridine-3-sulfonic acid.[1][4]
Q3: How can I minimize the formation of impurities?
A3: To minimize impurities, it is crucial to avoid harsh reaction conditions. A large excess of ammonium hydroxide can lead to undesirable side reactions.[1] A newer method suggests suspending the 4-chloropyridine-3-sulfonyl chloride in an organic solvent like MTBE and then adding a controlled amount of ammonium hydroxide. This approach has been shown to produce a product with a purity of 93-97%.[1] Thorough washing of the final product is also essential.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its integrity, this compound should be stored in a well-closed container, protected from moisture.[2]
Q5: What are some common applications of this compound?
A5: this compound is a crucial intermediate in the pharmaceutical industry. It is notably used in the synthesis of the diuretic drug Torsemide.[1][2] It also serves as a building block for creating heterocyclic 4-substituted pyridine-3-sulfonamide derivatives that act as inhibitors for carbonic anhydrase.[5][6][7][8]
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is based on a method reported to achieve a yield of approximately 74.4% with high purity.[1]
Materials:
-
4-chloropyridine-3-sulfonyl chloride
-
tert-Butyl methyl ether (MTBE)
-
Ammonium hydroxide solution (25%)
-
Water
Equipment:
-
Three-necked flask
-
Magnetic stirrer
-
Condenser
-
Thermometer
-
Dropping funnel
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, condenser, thermometer, and dropping funnel, suspend 10 g (46.7 mmoles) of 4-chloropyridine-3-sulfonyl chloride in 30 mL of MTBE at room temperature.
-
Slowly add 13.5 mL of 25% ammonium hydroxide solution dropwise into the suspension. Control the addition rate to allow the temperature to rise to approximately 22°C.
-
After the addition is complete, cool the suspension to room temperature and continue stirring for one hour.
-
Adjust the pH of the suspension to 8.0 ± 0.1 by adding a few drops of 25% ammonium hydroxide solution.
-
Filter the suspension and wash the collected solid with water (2 x 10 mL).
-
Dry the wet product at 40°C under vacuum (1 mm Hg) to obtain this compound.
Data Presentation
| Parameter | Traditional Method | Optimized Method 1 [1] | Optimized Method 2 [3] |
| Yield | ~50% | ~74.4% | ~83-84% |
| Purity | High percentage of impurities | ~93-97% | ~99.7% (HPLC) |
| Solvent | Polar solvents (e.g., acetone, dioxane) or melted reagent | tert-Butyl methyl ether (MTBE) | Toluene (for washing) |
| Base | Large excess of ammonium hydroxide | ~2.15 mole equivalents of ammonia | Not specified in detail |
Visualizations
Synthesis Pathway
Caption: Synthesis pathway of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield.
References
- 1. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]
- 2. High-Quality 4-Chloro-3-Pyridine Sulfonamide at Best Price - Manufacturer & Exporter [niksanpharmaceutical.co.in]
- 3. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. 4-Chloro-3-pyridinesulfonamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Naarini Molbio Pharma [naarini.com]
Technical Support Center: Synthesis of 4-Chloropyridine from Pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloropyridine from pyridine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-chloropyridine, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of 4-Chloropyridine | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. - Instability of free 4-chloropyridine.[1] - Loss of product during work-up and purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; electrophilic substitution on pyridine often requires specific temperature control to favor 4-substitution.[2] - Analyze the crude product for byproducts to identify side reactions. - Isolate the product as its more stable hydrochloride salt.[1] - Optimize extraction and distillation procedures to minimize loss. |
| Formation of Isomeric Byproducts (e.g., 2-chloropyridine, 3,5-dichloropyridine) | - Direct chlorination of pyridine can lead to a mixture of isomers.[2][3] - Reaction conditions favoring substitution at other positions. | - Consider a regioselective synthesis route, such as starting from pyridine N-oxide, which promotes substitution at the 4-position.[4] - Carefully control the reaction temperature, as it can influence the substitution pattern.[2] |
| Significant Polychlorination (e.g., 2,6-dichloropyridine, tetrachloropyridines) | - Excess chlorinating agent. - High reaction temperatures.[5] | - Use a stoichiometric amount of the chlorinating agent. - Control the reaction temperature carefully; higher temperatures can promote further chlorination.[5] |
| Pyridine Coking and Reactor Plugging | - This is a known issue in the direct chlorination of pyridine, especially in gas-phase reactions.[6] | - Employ a "one-pot" method using a suitable chlorinating reagent and solvent to minimize coking.[6][7] - Consider alternative synthetic routes that avoid harsh direct chlorination conditions. |
| Difficulty in Product Purification | - Similar boiling points of isomers and byproducts. - Tarry consistency of the crude product. | - Convert 4-chloropyridine to its hydrochloride salt for easier purification by crystallization.[1] - Utilize fractional distillation under reduced pressure for separation of volatile isomers.[8] - Employ column chromatography, being mindful of the basicity of pyridine derivatives which can cause tailing on silica gel.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce 4-chloropyridine from pyridine?
A1: The primary methods for synthesizing 4-chloropyridine from pyridine include:
-
Synthesis via Pyridine N-Oxide: This is a common and effective method that involves the oxidation of pyridine to pyridine N-oxide, followed by chlorination. The N-oxide group activates the 4-position for electrophilic substitution and can be subsequently removed if necessary.[4][10]
-
Direct Chlorination: While seemingly straightforward, direct chlorination of pyridine often leads to a mixture of chlorinated pyridines, including 2-chloropyridine and 2,6-dichloropyridine, and can be complicated by pyridine coking.[2][6]
-
Synthesis via N-(4-pyridyl)pyridinium chloride hydrochloride: This intermediate can be reacted with a chlorinating agent to yield 4-chloropyridine.[6][8][11]
Q2: What are the common side reactions to be aware of?
A2: The most prevalent side reactions include:
-
Formation of Isomers: Direct chlorination can yield 2-chloropyridine and 3,5-dichloropyridine.[2]
-
Polychlorination: Over-chlorination can lead to the formation of di-, tri-, and even pentachloropyridines.[2][5]
-
Reaction with Nucleophiles: 4-Chloropyridine is reactive towards nucleophiles and can react with itself or other nucleophilic species present in the reaction mixture.[1][12][13]
-
Pyridine Coking: Direct chlorination can cause the formation of tar-like substances, leading to reactor plugging.[6]
Q3: Why is 4-chloropyridine often isolated as its hydrochloride salt?
A3: 4-Chloropyridine in its free base form is unstable.[1] Isolating it as the hydrochloride salt (4-chloropyridine HCl) significantly improves its stability, making it easier to handle, purify, and store.[1]
Q4: Can you provide a general experimental protocol for the synthesis of 4-chloropyridine N-oxide?
A4: A common method for the preparation of pyridine N-oxide is the oxidation of pyridine using a peracid.
Experimental Protocol: Synthesis of Pyridine N-Oxide
| Step | Procedure |
| 1. Reaction Setup | In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine in a suitable solvent such as acetic acid. |
| 2. Reagent Addition | Slowly add an oxidizing agent, such as hydrogen peroxide (30%), to the pyridine solution while maintaining the temperature with a water bath. |
| 3. Reaction | Heat the mixture at a controlled temperature (e.g., 70-80 °C) for several hours. Monitor the reaction progress by TLC. |
| 4. Work-up | After the reaction is complete, cool the mixture. Decompose any excess peroxide by adding a reducing agent (e.g., sodium sulfite). |
| 5. Isolation | Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the pyridine N-oxide with an organic solvent (e.g., chloroform). |
| 6. Purification | Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be purified by crystallization or distillation. |
Q5: How can 4-chloropyridine N-oxide be converted to 4-chloropyridine?
A5: The conversion of 4-chloropyridine N-oxide to 4-chloropyridine involves the deoxygenation of the N-oxide group. This can be achieved by reacting 4-chloropyridine N-oxide with a reducing agent such as phosphorus trichloride (PCl₃).[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for different synthetic routes to 4-chloropyridine and its precursors.
| Starting Material | Chlorinating/Reacting Agent | Solvent/Conditions | Product | Yield | Reference |
| Pyridine | Thionyl chloride (SOCl₂) | Ethyl acetate, 70-75 °C, 5h | 4-Chloropyridine hydrochloride | ~70.2% | [7] |
| Pyridine | Phosphorus oxychloride (POCl₃) | Dichloromethane, 70-75 °C, 5h | 4-Chloropyridine hydrochloride | ~52.4% | [7] |
| Pyridine | Phosphorus pentachloride (PCl₅) | Chlorobenzene, 70-75 °C, 5h | 4-Chloropyridine hydrochloride | ~61.3% | [7] |
| 1-(4-pyridyl)pyridinium chloride | Phosphorus pentachloride (PCl₅) | Melt, 130-150 °C | 4-Chloropyridine | ~30 g from 120 g starting material | [8] |
| 4-Nitropyridine 1-oxide | Acetyl chloride | Reflux, 50 °C, 30 min | 4-Chloropyridine N-oxide | 55% | [14] |
| N-(4-pyridyl) pyridinium chloride HCl | Hydrogen chloride | Isopropyl alcohol or conc. HCl | 4-Chloropyridine hydrochloride | High yield | [11] |
Visualizations
Reaction Pathways and Side Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. data.epo.org [data.epo.org]
- 6. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 7. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Chloropyridine N-oxide (1121-76-2) for sale [vulcanchem.com]
- 11. JPS5545630A - Preparation of 4-chloropyridine hydrochloride - Google Patents [patents.google.com]
- 12. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Purification of Crude 4-Chloropyridine-3-sulfonamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 4-Chloropyridine-3-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common physical and chemical properties of this compound?
This compound is typically a pale yellow to yellow or off-white to light beige solid.[1] It is slightly soluble in DMSO and methanol and soluble in water.[1][2]
Q2: What are the primary challenges in the purification of crude this compound?
The primary challenges in purifying crude this compound include removing unreacted starting materials, byproducts from the synthesis, and potential degradation products. Due to its polar nature, finding a suitable recrystallization solvent system that provides good recovery and high purity can be challenging. Like other sulfonamides, it may also be susceptible to degradation under harsh pH or temperature conditions.
Q3: What are the potential impurities in crude this compound?
Common impurities may include unreacted starting materials from its synthesis, such as 4-chloropyridine, and chlorinated intermediates. Other potential impurities could be related isomers or degradation products like 4-hydroxypyridine-3-sulfonamide if hydrolysis of the chloro group occurs.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound.[3] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and identify any impurities.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of crude this compound.
Problem 1: The compound "oils out" during recrystallization instead of forming crystals.
-
Cause: This can happen if the solute is too soluble in the hot solvent, and upon cooling, the concentration of the solute exceeds its solubility at a temperature that is above its melting point in that solvent. It can also occur if the compound has a low melting point or if significant impurities are present, leading to a eutectic mixture.
-
Solution:
-
Add more solvent: If the oiling out is due to high solute concentration, adding a small amount of hot solvent can redissolve the oil, followed by slower cooling.
-
Lower the crystallization temperature: Choose a solvent or a co-solvent system with a lower boiling point.
-
Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Solvent system modification: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (co-solvent system) often works well. For this compound, given its solubility, combinations of water with alcohols (e.g., ethanol, isopropanol) or acetonitrile could be explored.
-
Problem 2: Low recovery of purified product after recrystallization.
-
Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or an excessive amount of solvent was used. Premature crystallization during hot filtration can also lead to loss of product.
-
Solution:
-
Minimize solvent volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Optimize the solvent system: Select a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures.
-
Ensure complete cooling: After slow cooling to room temperature, place the crystallization flask in an ice bath to maximize precipitation.
-
Prevent premature crystallization: If performing a hot filtration to remove insoluble impurities, pre-warm the funnel and filter paper.
-
Problem 3: The purified product is not of the desired purity.
-
Cause: The chosen purification method may not be effective at removing specific impurities. The impurities may have similar solubility profiles to the product.
-
Solution:
-
Multiple recrystallizations: A second recrystallization from a different solvent system may be necessary.
-
Washing: As described in patent literature, washing the crude product with water and a non-polar organic solvent like toluene can be an effective purification step.[4]
-
Chromatography: If recrystallization fails to provide the desired purity, column chromatography may be required. Given the polar nature of the compound, normal-phase silica gel chromatography with a polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol gradients) could be effective.
-
Experimental Protocols
Protocol 1: Purification by Washing
This protocol is adapted from a patent describing the synthesis and purification of this compound.[4]
-
Suspend the crude product: Suspend the crude this compound in water.
-
Stir: Stir the suspension vigorously for a defined period (e.g., 30 minutes) to dissolve water-soluble impurities.
-
Filter: Filter the solid product using a Büchner funnel.
-
Wash with water: Wash the filter cake thoroughly with additional portions of water until the washings are free of chloride ions (test with silver nitrate solution).
-
Wash with an organic solvent: Wash the filter cake with a non-polar organic solvent, such as toluene, to remove organic-soluble impurities.
-
Dry: Dry the purified product at room temperature or under vacuum.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Based on solubility data, select a suitable solvent or co-solvent system. For this compound, consider water, ethanol, or mixtures thereof.
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring.
-
Add solvent portion-wise: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Pale Yellow to Yellow Solid | [1] |
| Molecular Formula | C5H5ClN2O2S | [1] |
| Molecular Weight | 192.62 g/mol | [1] |
| Melting Point | 150-155 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol; Soluble in water | [1][2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Table 2: Reported Purity and Yield Data for this compound Purification
| Purification Method | Purity (by HPLC) | Yield | Reference |
| Washing with Water and Toluene | 99.7% | ~84% | [4] |
| Washing with Water and Ethylene Chloride | 99.6% | ~84% | [4] |
Visualizations
Caption: General workflow for the purification of crude this compound.
References
- 1. 4-Chloro-3-pyridinesulfonamide | 33263-43-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 33263-43-3|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Overcoming Pyridine Coking in Chlorination Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pyridine coking during chlorination reactions.
Frequently Asked Questions (FAQs)
Q1: What is pyridine coking in the context of chlorination reactions?
A1: Pyridine coking refers to the formation of undesirable, high-molecular-weight, carbonaceous deposits (coke or tar) during the chlorination of pyridine. These byproducts can foul reactor surfaces, complicate product purification, and reduce reaction yields. Tar formation is a known issue in pyridine chlorination, especially in high-temperature, gas-phase reactions[1].
Q2: What are the primary causes of pyridine coking during chlorination?
A2: The primary causes of pyridine coking are believed to be:
-
High Reaction Temperatures: Elevated temperatures, often exceeding 300-400°C in gas-phase chlorinations, can promote side reactions leading to polymerization and tar formation[1][2].
-
Free-Radical Reactions: The chlorination of pyridine can proceed through a free-radical chain mechanism, especially at high temperatures or under UV irradiation[3]. These highly reactive radical intermediates can initiate polymerization of pyridine and its chlorinated derivatives.
-
Reaction Hot Spots: Localized areas of excessively high temperature within the reactor can accelerate coking reactions[1].
-
Presence of Impurities: Certain impurities in the pyridine feedstock or catalyst can potentially act as catalysts for coke formation.
Q3: What does pyridine-derived coke consist of?
A3: While the exact composition can vary depending on the reaction conditions, pyridine-derived coke is generally a complex mixture of polycyclic aromatic compounds, condensed pyridine rings, and other high-molecular-weight, carbon-rich materials. Analysis of byproducts from pyridine chlorination can be performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify oligomeric and polymeric species[4][5][6].
Q4: How can I detect the onset of coking in my chlorination reactor?
A4: Early signs of coking include:
-
Visual Observation: Formation of dark, tarry substances on reactor walls, stirrers, or probes.
-
Increased Pressure Drop: In flow reactors, coke deposition can lead to blockages and an increased pressure differential.
-
Reduced Heat Transfer: A layer of coke on reactor surfaces can insulate the reaction, making temperature control more difficult.
-
Changes in Product Color: The desired product may appear darker or discolored due to the presence of soluble tarry byproducts.
-
Decreased Yield and Selectivity: The formation of coke consumes reactants and can lead to a lower yield of the desired chlorinated pyridine.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting pyridine coking issues.
Problem: Excessive Tar/Coke Formation Observed
Visual Confirmation: Dark, viscous, or solid deposits are visible in the reactor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing excessive coking.
Data Presentation
The following table summarizes the qualitative impact of key reaction parameters on pyridine coking. Quantitative data is often proprietary or highly specific to the reaction setup.
| Parameter | Impact on Coking | Recommendations for Mitigation |
| Temperature | High: Significantly increases coking rate. | Maintain the lowest effective temperature. For gas-phase reactions, consider a two-stage reactor with a high-temperature initiation zone followed by a lower-temperature reaction zone to minimize tar formation[1]. |
| Residence Time | Long: Increases the likelihood of side reactions and polymerization. | Optimize for the shortest residence time that allows for sufficient conversion. |
| Chlorine to Pyridine Ratio | High/Low Extremes: Can potentially lead to undesired side reactions. | Empirically determine the optimal stoichiometric ratio. |
| Reactor Surface | Catalytic Metals: Certain metals can catalyze coke formation. | Use inert reactor materials like glass or Teflon-lined reactors for laboratory scale. For larger scales, consider specialized coatings. |
| Impurities | Varies: Some impurities can act as coke precursors or catalysts. | Use high-purity pyridine and chlorine. |
Experimental Protocols
Protocol 1: General Laboratory-Scale Pyridine Chlorination with Minimized Coking
This protocol outlines a general approach for liquid-phase chlorination, which is typically less prone to coking than high-temperature gas-phase reactions.
Objective: To perform a controlled chlorination of pyridine while minimizing the formation of tarry byproducts.
Materials:
-
Pyridine (high purity)
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride, dichloromethane - use with appropriate safety precautions)
-
Three-neck round-bottom flask
-
Condenser (with a gas outlet to a scrubber)
-
Gas dispersion tube
-
Thermometer or thermocouple
-
Stirrer (magnetic or overhead)
-
Heating/cooling bath
-
Scrubber system (e.g., with sodium hydroxide solution) to neutralize excess chlorine and HCl byproduct.
Experimental Workflow Diagram:
Caption: Experimental setup for controlled pyridine chlorination.
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charging the Reactor: Charge the three-neck flask with pyridine and the chosen inert solvent. The solvent helps to dissipate heat and control the reaction temperature.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Temperature Control: Bring the reaction mixture to the desired temperature using the heating/cooling bath. Lower temperatures are generally preferred to minimize side reactions.
-
Chlorine Addition: Slowly bubble chlorine gas through the gas dispersion tube into the stirred reaction mixture. The flow rate should be carefully controlled.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using a suitable technique (e.g., GC, TLC, or NMR). Observe for any signs of tar formation.
-
Work-up: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas. The reaction mixture can then be worked up according to the specific requirements of the desired product (e.g., washing, extraction, distillation).
Protocol 2: Characterization of Coking Byproducts
Objective: To analyze the composition of tarry byproducts from a pyridine chlorination reaction.
Methodology:
-
Sample Collection: Carefully collect a sample of the tarry residue from the reactor. If the tar is soluble in the reaction mixture, a sample of the crude product can be used.
-
Sample Preparation:
-
Soluble Tars: Dilute the crude product in a suitable solvent (e.g., dichloromethane or methanol) for analysis.
-
Insoluble Coke: Scrape the solid coke from the reactor. It may be necessary to dissolve it in a strong solvent or analyze it as a solid.
-
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile components of the tar[4][5][6].
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability and decomposition profile of the coke, providing information about its nature.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify functional groups present in the coke structure.
-
Analytical Workflow Diagram:
Caption: Workflow for the analysis of coking byproducts.
By following these guidelines and protocols, researchers can better understand, troubleshoot, and mitigate the issue of pyridine coking in their chlorination reactions, leading to improved process efficiency and product purity.
References
- 1. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. aakash.ac.in [aakash.ac.in]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. CN102942518B - Chlorination synthesis method of pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimization of Sulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for sulfonamide synthesis.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Low or nonexistent yield of the desired sulfonamide product is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Degraded or Impure Starting Materials | Verify the purity of the amine and sulfonyl chloride using analytical techniques like NMR or LC-MS. Sulfonyl chlorides are particularly sensitive to moisture; ensure they are fresh or have been stored properly in a desiccator.[1] Consider purifying starting materials if their purity is questionable. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions may require initial cooling (e.g., 0 °C) to control exothermic reactions, followed by heating to drive the reaction to completion.[1] |
| Suboptimal Reaction Time | Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal duration. Insufficient reaction time will result in incomplete conversion of starting materials.[1] |
| Ineffective Base or Solvent | Ensure the chosen base is sufficiently strong and non-nucleophilic to deprotonate the amine without participating in side reactions. If using a tertiary amine base like triethylamine, ensure it is anhydrous.[1] The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Ensure the solvent is anhydrous, especially when working with moisture-sensitive reagents.[1] |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the reaction of the sulfonyl chloride with the solvent or the formation of polymeric materials if the amine is not adequately protected.[2] |
Issue 2: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating and purifying the sulfonamide product can be challenging.
| Potential Cause | Recommended Solutions |
| Product Loss During Workup | If the sulfonamide product exhibits some solubility in the aqueous phase, perform multiple extractions with an appropriate organic solvent to maximize recovery.[1] |
| Presence of Unreacted Starting Materials | If unreacted starting materials are present in the purified product, adjust the stoichiometry of the reactants. An excess of the amine is sometimes used to drive the reaction to completion.[1] |
| Formation of Persistent Byproducts | Identify byproducts using techniques like TLC, HPLC, or Mass Spectrometry.[3] If simple recrystallization is ineffective for purification, consider using column chromatography.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
A1: The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1][5]
Q2: My sulfonyl chloride is old or has been exposed to air. Can I still use it?
A2: It is not recommended. Sulfonyl chlorides are sensitive to moisture and can degrade over time, leading to lower yields and the formation of sulfonic acid as a byproduct.[1][6] It is best to use a fresh or properly stored reagent.
Q3: I am observing multiple spots on my TLC plate even after the reaction should be complete. What could be the issue?
A3: Multiple spots on a TLC plate indicate the presence of multiple compounds, which could be your desired product, unreacted starting materials, and byproducts. This could be due to incomplete reaction, side reactions, or degradation of your product.[3] Consider optimizing the reaction time and temperature and re-evaluating your choice of solvent and base.
Q4: What are some common byproducts in sulfonamide synthesis?
A4: A common byproduct is the hydrochloride salt of the amine starting material, formed from the HCl generated during the reaction.[4] Other byproducts can arise from reactions with the solvent or impurities. If the starting amine has other reactive functional groups, side reactions at these sites can also occur. Protecting groups may be necessary in such cases.[2]
Q5: Are there alternative, milder methods for sulfonamide synthesis?
A5: Yes, several modern methods avoid the use of harsh reagents like sulfonyl chlorides. These include the reaction of N-silylamines with sulfonyl chlorides, which produces a volatile silyl chloride byproduct that is easily removed.[4] Other methods involve the use of sulfur dioxide surrogates or transition-metal-catalyzed reactions.[7][8]
Experimental Protocols
Protocol 1: Classical Synthesis of Sulfonamides from Sulfonyl Chlorides
This protocol describes the general procedure for the reaction of a sulfonyl chloride with an amine.
Materials:
-
Aryl or alkyl sulfonyl chloride
-
Primary or secondary amine
-
Base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)[4][9]
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base to the amine solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of the sulfonyl chloride in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for the optimized reaction time (monitor by TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Sulfonamides using N-Silylamines
This method offers a convenient alternative with a simpler workup.[4]
Materials:
-
N-silylamine
-
Sulfonyl chloride
-
Anhydrous acetonitrile
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve the sulfonyl chloride (1 mmol) in 15 mL of anhydrous acetonitrile in a round-bottom flask.
-
Slowly add the N-silylamine (1 mmol) to the solution.
-
Reflux the reaction mixture for 1 hour.[4]
-
After cooling, concentrate the reaction mixture using a rotary evaporator to remove the solvent and the volatile trimethylsilyl chloride byproduct.[4]
-
If necessary, further purify the product by silica gel chromatography.[4]
Quantitative Data
The following tables summarize the yields of various sulfonamide products under different reaction conditions.
Table 1: Synthesis of Sulfonamides from N-Silylamines and Sulfonyl Chlorides [4]
| Entry | N-Silylamine | Sulfonyl Chloride | Product | Yield (%) |
| 1 | N-(trimethylsilyl)morpholine | p-Toluenesulfonyl chloride | 4-(Tosyl)morpholine | 98 |
| 2 | N-(trimethylsilyl)morpholine | Benzenesulfonyl chloride | 4-(Phenylsulfonyl)morpholine | 99 |
| 3 | N-(trimethylsilyl)morpholine | 2-Naphthalenesulfonyl chloride | 4-(Naphthalen-2-ylsulfonyl)morpholine | 97 |
| 4 | N-(trimethylsilyl)piperidine | p-Toluenesulfonyl chloride | 1-(Tosyl)piperidine | 96 |
Table 2: Synthesis of Sulfonamides from Tosyl Chloride and various N-Silylamines [4]
| Entry | N-Silylamine | Product | Yield (%) |
| 1 | N-(trimethylsilyl)diisopropylamine | N,N-Diisopropyl-4-methylbenzenesulfonamide | 95 |
| 2 | N-Allyl-N-(trimethylsilyl)amine | N-Allyl-4-methylbenzenesulfonamide | 92 |
| 3 | N-(Triphenylsilyl)amine | 4-Methylbenzenesulfonamide | 85 |
Visualizations
Signaling Pathway: Mechanism of Action of Sulfonamides
Sulfonamides act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of DNA, RNA, and proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. cbijournal.com [cbijournal.com]
How to avoid impurities in Torsemide intermediate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of Torsemide intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of Torsemide and its intermediates?
A1: Impurities in Torsemide synthesis can originate from various sources throughout the manufacturing process.[1][2] These include:
-
Raw Materials: Impurities present in starting materials and reagents.[2]
-
Manufacturing Process: By-products from unintended side reactions, unreacted intermediates, and degradation products.[2]
-
Environmental Factors: Atmospheric contamination and microbial contamination can occur during production.[3]
-
Storage and Degradation: Improper storage conditions can lead to the degradation of the drug substance over time.
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.[1][4]
Q2: What are the key intermediates in Torsemide synthesis where impurity control is critical?
A2: The two primary intermediates where rigorous impurity control is crucial are:
-
4-Chloro-3-sulfamoylbenzoic acid: Purity of this intermediate is vital as impurities can carry over to the final product.
-
4-[(3-methylphenyl)amino]-3-pyridinesulfonamide: The reaction to form this intermediate and its subsequent purification are critical steps for ensuring the purity of the final Torsemide.
Q3: What are some of the known process-related impurities in Torsemide synthesis?
A3: Several process-related impurities have been identified in the synthesis of Torsemide. These are often related to starting materials, by-products, or degradation products. Some examples of Torsemide impurities that have been characterized include compounds with variations in the side chains or unreacted starting materials.[5][6][7][8]
Q4: Are there any genotoxic impurities of concern in Torsemide synthesis?
A4: The potential for genotoxic impurities is a significant concern in pharmaceutical manufacturing.[9][10][11] For Torsemide, it is crucial to assess the synthetic route for any reagents or intermediates that have structural alerts for genotoxicity. Regulatory guidelines recommend strategies to control these impurities at very low levels, often in the parts per million (ppm) range.[11] Strategies include redesigning the synthesis to avoid problematic reagents or demonstrating their removal to acceptable levels.[11]
Troubleshooting Guides
Issue 1: High levels of unknown impurities detected by HPLC in 4-Chloro-3-sulfamoylbenzoic acid.
Possible Cause & Solution Workflow
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tapi.com [tapi.com]
- 11. researchgate.net [researchgate.net]
4-Chloropyridine-3-sulfonamide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Chloropyridine-3-sulfonamide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For optimal preservation, refrigeration at 2-8°C is advised.[1][3] The storage area should be protected from moisture, direct sunlight, and heat to prevent degradation.[4]
Q2: Is this compound stable under normal laboratory conditions?
Yes, this compound is stable under normal ambient conditions.[1] However, it is crucial to avoid exposure to incompatible materials, excess heat, and moisture to maintain its stability.[1]
Q3: What are the known incompatibilities for this compound?
This compound should not be stored or handled with strong oxidizing agents, as they can cause chemical reactions that may compromise the integrity of the compound.[1]
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, related sulfonamides and pyridine compounds can degrade under certain conditions. Potential degradation pathways may include:
-
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.[4] This process may be catalyzed by the presence of hydroxyl or hydronium ions.
-
Photodegradation: Exposure to UV light can potentially lead to the degradation of the pyridine ring.[5][6]
-
Thermal Decomposition: At elevated temperatures, the molecule may decompose, potentially releasing gases such as carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), ammonia (NH3), and hydrogen chloride (HCl) gas.[1]
-
Oxidation: Reaction with strong oxidizing agents can lead to the degradation of the molecule.
Q5: How can I assess the stability of this compound in my experimental setup?
To assess the stability of this compound in your specific experimental conditions, it is recommended to perform forced degradation studies. These studies involve subjecting the compound to stress conditions such as heat, light, humidity, and different pH levels to identify potential degradation products and determine the stability-indicating nature of your analytical methods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound | - Review storage conditions to ensure they are optimal. - Perform a forced degradation study to identify potential degradation products. - Prepare fresh solutions for your experiments. |
| Loss of potency or activity | Instability of the compound in the formulation or solvent | - Evaluate the pH and composition of your formulation. - Conduct stability studies of the compound in your specific solvent or formulation over time. |
| Discoloration of the solid compound | Exposure to light or contaminants | - Store the compound in an amber vial or in the dark. - Ensure the storage container is tightly sealed to prevent contamination. |
Stability Data
The following tables present hypothetical stability data for this compound under various stress conditions. This data is representative of typical sulfonamide and pyridine-containing compounds and should be used as a guideline for experimental design.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | Degradation (%) | Major Degradant |
| 0.1 N HCl (60°C) | 24 | 8.5 | 4-Chloropyridine-3-sulfonic acid |
| 0.1 N HCl (60°C) | 48 | 15.2 | 4-Chloropyridine-3-sulfonic acid |
| Purified Water (60°C) | 48 | < 1.0 | Not Applicable |
| 0.1 N NaOH (60°C) | 24 | 12.8 | 3-Sulfonamidopyridine |
| 0.1 N NaOH (60°C) | 48 | 21.5 | 3-Sulfonamidopyridine |
Table 2: Photostability of this compound
| Condition | Duration | Degradation (%) |
| Solid State (ICH Option 1) | 1.2 million lux hours | 4.2 |
| Solution (0.1 mg/mL in Methanol) | 200 watt hours/m² | 9.8 |
Table 3: Thermal Stability of this compound (Solid State)
| Temperature | Time (hours) | Degradation (%) |
| 80°C | 48 | 2.1 |
| 100°C | 48 | 6.5 |
Table 4: Oxidative Stability of this compound (Solution)
| Condition | Time (hours) | Degradation (%) |
| 3% H₂O₂ (Room Temperature) | 24 | 18.7 |
| 3% H₂O₂ (Room Temperature) | 48 | 29.3 |
Experimental Protocols
The following are example protocols for conducting forced degradation studies on this compound.
1. Hydrolytic Stability Protocol
-
Objective: To determine the degradation of this compound in acidic, basic, and neutral conditions.
-
Methodology:
-
Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, add a known volume of the stock solution to 0.1 N HCl to achieve a final concentration of approximately 0.1 mg/mL.
-
For basic hydrolysis, add a known volume of the stock solution to 0.1 N NaOH to achieve a final concentration of approximately 0.1 mg/mL.
-
For neutral hydrolysis, add a known volume of the stock solution to purified water to achieve a final concentration of approximately 0.1 mg/mL.
-
Incubate the solutions at a specified temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
2. Photostability Protocol
-
Objective: To evaluate the effect of light on the stability of this compound in both solid and solution states.
-
Methodology:
-
For solid-state testing, spread a thin layer of the compound in a shallow dish.
-
For solution-state testing, prepare a solution of known concentration (e.g., 0.1 mg/mL) in a suitable solvent and place it in a quartz cuvette.
-
Place the samples in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).
-
Analyze the samples at the end of the exposure period using a stability-indicating HPLC method.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. espublisher.com [espublisher.com]
- 4. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dihydropyridine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of dihydropyridine derivatives, with a specific focus on the impact of solvent selection on the reaction outcome.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of dihydropyridine derivatives and offers potential solutions.
Q1: Why is the yield of my dihydropyridine synthesis unexpectedly low?
A1: Low yields in dihydropyridine synthesis, particularly in the classical Hantzsch reaction, can stem from several factors.[1] The traditional methods often require harsh reaction conditions and long reaction times, which can lead to lower yields.[1][2] Key areas to investigate include:
-
Inappropriate Solvent Choice: The solubility of reactants, especially inorganic ammonium salts, is crucial. Polar solvents like ethanol and water generally result in good to excellent yields, while less polar solvents such as toluene and dichloromethane can lead to lower efficiency due to poor solubility.[3] In some cases, solvent-free conditions have been shown to significantly improve yields.[4]
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for the specific reactants and catalyst being used.[4] A systematic screening of temperatures is recommended to find the optimal condition.[4]
-
Inefficient Catalyst: The catalyst may not be effective or could have lost its activity.[4]
-
Incorrect Stoichiometry: The molar ratio of the aldehyde, β-ketoester, and the ammonia source may not be optimal.[4]
-
Prolonged Reaction Times: In some instances, extended reaction times can lead to the degradation of the desired product.[4]
Q2: I am observing significant formation of a pyridine byproduct. How can I minimize this?
A2: The oxidation of the 1,4-dihydropyridine (1,4-DHP) product to its corresponding pyridine derivative is a common side reaction, especially at elevated temperatures or in the presence of an oxidizing atmosphere.[1][4] To mitigate this:
-
Control the Reaction Atmosphere: If oxidation is a significant issue, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[4]
-
Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can promote oxidation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal point to stop the reaction.[4]
-
Choice of Oxidizing Agent (if applicable): If the subsequent oxidation to pyridine is the desired step, be aware that common oxidants like nitric acid can lead to the formation of side products and require burdensome workups.[1] Milder and more efficient aromatization methods have been developed.[1]
Q3: The purification of my dihydropyridine product is challenging. What are some effective strategies?
A3: Purification can be complicated by the product's properties and the presence of byproducts. Here are some common and effective purification techniques:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent, such as 95% ethanol, is often a highly effective method for achieving high purity.[3][4]
-
Filtration: In many cases, the 1,4-DHP product precipitates out of the reaction mixture upon cooling. Simple filtration can then be used to isolate the solid product.[3][4]
-
Column Chromatography: While a versatile technique, the basic nature of dihydropyridines can sometimes cause tailing on silica gel. This can often be addressed by adding a small amount of a basic modifier, like triethylamine, to the eluent.[5]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the role of solvents in dihydropyridine synthesis.
Q1: What is the general effect of solvent polarity on the Hantzsch dihydropyridine synthesis?
A1: Solvent polarity plays a significant role in the Hantzsch reaction. Generally, polar solvents are favored. Good to excellent yields are often achieved in polar solvents like water, ethanol, or a mixture of the two.[3] This is attributed to the better solubility of the inorganic ammonium salts used as the nitrogen source.[3] Conversely, weaker polar solvents like toluene and dichloromethane tend to give lower yields.[3]
Q2: Are there "green" solvent options for dihydropyridine synthesis?
A2: Yes, there is a strong trend towards using more environmentally friendly solvents. Water and ethanol are considered greener options and have been shown to be highly effective for the Hantzsch synthesis.[4][6] Furthermore, solvent-free reaction conditions have been successfully employed, often leading to improved yields and shorter reaction times.[4][7]
Q3: Can the reaction be performed without any solvent?
A3: Yes, solvent-free conditions have been reported to be a highly efficient method for the synthesis of 1,4-dihydropyridines.[7] This approach offers several advantages, including reduced environmental impact, and in some cases, higher yields and shorter reaction times.[4][8]
Q4: How does the choice of solvent affect reaction time?
A4: The solvent can influence the reaction rate. For instance, in some microwave-assisted syntheses, ethanol as a protic solvent appeared to improve the efficiency of the process, leading to shorter reaction times compared to other solvent systems.[9] Optimizing the solvent is a key parameter in reducing reaction times.
Quantitative Data Summary
The following table summarizes the effect of different solvents on the yield of dihydropyridine synthesis based on a model reaction.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | None (sealed vessel) | 70-75 | 3 | 96 | [4] |
| 2 | Ethanol | None | Reflux | - | Good | [3] |
| 3 | Toluene | None | Reflux | - | Lower | [3] |
| 4 | Dichloromethane | None | Reflux | - | Lower | [3] |
| 5 | Solvent-free | None | 100 | 0.75 | 85 | [4] |
| 6 | Water:Ethanol (1:1) | Trichloroisocyanuric acid (TCCA) | Reflux | 1-4 | 85-95 | [4] |
| 7 | Ethanol | Nano-cerium oxide | Reflux | 1.5 | 95 | [4] |
| 8 | Solvent-free | Ceric ammonium nitrate (CAN) | Room Temp | 0.17 | 94 | [4] |
| 9 | Water | Fe3O4@Phen@Cu | 60 | 0.5-1 | 96 | [10] |
Experimental Protocols & Workflows
Detailed Experimental Protocol: Hantzsch Synthesis in Aqueous Medium
This protocol is adapted from a clean and efficient procedure for the synthesis of 1,4-dihydropyridines in water.[3]
-
Reactant Charging: In a sealable reaction vessel, add the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium carbonate (1 mmol).
-
Aqueous Medium: Add 2-3 mL of water to the mixture.
-
Sealing the Vessel: Seal the reaction vessel. The internal atmosphere can be air, nitrogen, or water steam.
-
Reaction: Stir the mixture at 70-75 °C for the required time, monitoring the reaction progress by TLC.
-
Cooling and Crystallization: Once the reaction is complete, cool the vessel to room temperature. Allowing it to stand, for instance overnight, can facilitate complete precipitation of the product.
-
Product Isolation: Isolate the precipitated solid product by filtration.
-
Purification: The collected solid can be further purified by recrystallization from 95% ethanol.
-
Filtrate Recycling: The aqueous filtrate can be recycled and reused in subsequent reactions.[4]
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of dihydropyridine derivatives, emphasizing the critical decision points.
Caption: A generalized workflow for dihydropyridine synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst [opensciencepublications.com]
- 8. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 10. jsynthchem.com [jsynthchem.com]
Technical Support Center: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazolo[4,3-c]pyridine sulfonamides. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing pyrazolo[4,3-c]pyridine sulfonamides?
A1: A common and effective method involves the condensation of a suitable dienamine with an amine that already contains the sulfonamide moiety. This approach builds the pyrazolo[4,3-c]pyridine core in a single cyclization step.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are a dienamine, such as one derived from dimethyl acetonedicarboxylate, and various amines containing a sulfonamide fragment. The choice of the sulfonamide-containing amine allows for the introduction of diverse substituents on the final molecule.
Q3: What are typical reaction conditions for the condensation step?
A3: The condensation is often carried out by refluxing the dienamine and the sulfonamide-containing amine in a protic solvent like methanol. The reaction is typically complete within an hour.[1][2]
Q4: I am having trouble with the purification of my final product. What are some common purification strategies?
A4: Pyrazolo[4,3-c]pyridine sulfonamides can be polar compounds. Common purification techniques include:
-
Recrystallization: This is a primary method for purifying solid products. A variety of solvents such as ethanol, methanol, or mixed solvent systems (e.g., ethanol/water) can be effective.
-
Column Chromatography: For more challenging purifications, column chromatography is used. Given the polarity of these compounds, silica gel is a common stationary phase, with mobile phases like dichloromethane/methanol or hexane/ethyl acetate gradients. For highly polar or basic compounds, alternative stationary phases like alumina or amine-functionalized silica can be beneficial. Reversed-phase chromatography is also an option for very polar compounds.
Q5: Can this synthetic route be used to create a library of compounds for drug discovery?
A5: Yes, this synthetic strategy is well-suited for creating a library of analogs. By using a common dienamine intermediate and a diverse range of commercially available or synthetically accessible sulfonamide-containing amines, a variety of pyrazolo[4,3-c]pyridine sulfonamides can be generated for structure-activity relationship (SAR) studies.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrazolo[4,3-c]pyridine sulfonamides via the condensation of a dienamine with a sulfonamide-containing amine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Purity of Starting Materials: Impurities in the dienamine or the sulfonamide-containing amine can inhibit the reaction. 2. Incorrect Solvent: The solvent may not be suitable for the solubility of the reactants or the reaction kinetics. 3. Suboptimal Temperature: The reaction may not be reaching the required activation energy, or reactants/products may be degrading at the reflux temperature. 4. Reaction Time: The reaction may not have proceeded to completion. | 1. Verify Purity: Ensure the purity of starting materials using techniques like NMR or LC-MS. Purify if necessary. 2. Solvent Screen: While methanol is reported to be effective, consider screening other protic solvents like ethanol or isopropanol. 3. Optimize Temperature: While reflux is standard, try running the reaction at a slightly lower temperature for a longer duration to minimize potential degradation. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time. |
| Formation of Multiple Products/Side Reactions | 1. Side reactions of the dienamine: Dienamines can undergo self-condensation or react with other nucleophiles present. 2. Reactivity of the sulfonamide-containing amine: If the amine has other reactive functional groups, they may compete in the reaction. 3. Formation of Regioisomers: Depending on the structure of the reactants, the formation of regioisomers is a possibility in related pyrazolopyridine syntheses. | 1. Control Stoichiometry and Addition: Use a slight excess of the amine and consider slow addition of one reactant to the other to minimize self-condensation. 2. Protecting Groups: If the amine contains other reactive groups, consider using protecting groups that can be removed after the condensation reaction. 3. Characterize Byproducts: Isolate and characterize the major byproducts to understand the side reactions occurring. This can inform adjustments to the reaction conditions. If regioisomers are formed, focus on optimizing their separation by chromatography. |
| Difficult Product Isolation and Purification | 1. High Polarity of the Product: The product may be highly soluble in the reaction solvent, making precipitation difficult. The presence of multiple nitrogen atoms and the sulfonamide group contributes to high polarity. 2. Streaking on TLC/Column Chromatography: The basic nature of the pyridine nitrogen can cause streaking on silica gel. 3. Co-elution with Impurities: Polar impurities can be difficult to separate from the polar product. | 1. Solvent for Precipitation/Crystallization: After concentrating the reaction mixture, try triturating with a less polar solvent like diethyl ether or a hexane/ethyl acetate mixture to induce precipitation. For recrystallization, explore a range of single and mixed solvent systems. 2. Modify Chromatographic Conditions: For column chromatography, add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce streaking on silica gel. Consider using alumina as the stationary phase. Reversed-phase or amine-functionalized silica columns are also good alternatives for purifying polar, basic compounds. 3. Optimize Eluent System: A systematic approach to eluent selection for column chromatography is recommended. Start with a non-polar solvent and gradually increase the polarity. A shallow gradient can improve the separation of closely eluting compounds. |
Experimental Protocols
Protocol 1: Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates
This protocol is adapted from a reported synthesis of pyrazolo[4,3-c]pyridine sulfonamides.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the dienamine (1 equivalent) and the corresponding sulfonamide-containing amine (1.05 equivalents).
-
Solvent Addition: Add methanol as the solvent.
-
Reaction: Heat the mixture to reflux and maintain for 1 hour.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Data Presentation
Table 1: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides
| Compound | R-group on Sulfonamide | Yield (%) |
| 1a | -CH₂CH₂- | 72 |
| 1b | - | 88 |
| 1c | -CH₂CH₂CONHCH₂- | 78 |
| 1d | -CH₂CH₂CONHCH₂CH₂- | 85 |
| 1e | -CH₂CH₂CONHCH(CH₃)- | 81 |
| 1f | -CH₂CH₂CON(CH₃)CH₂CH₂- | 75 |
Data extracted from a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors.[1][2]
Visualizations
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of pyrazolo[4,3-c]pyridine sulfonamides.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low product yield in the synthesis.
References
Validation & Comparative
A Comparative Analysis of 4-Chloropyridine-3-sulfonamide Derivatives and Acetazolamide in Carbonic Anhydrase Inhibition
For Immediate Release
In the landscape of carbonic anhydrase (CA) inhibitor development, the quest for isoform-specific compounds with improved therapeutic profiles over classical drugs like acetazolamide is a significant focus for researchers. This guide provides a detailed comparison of the inhibitory activity of 4-substituted pyridine-3-sulfonamide derivatives, originating from 4-chloropyridine-3-sulfonamide, against the well-established clinical inhibitor, acetazolamide. The data presented herein is targeted towards researchers, scientists, and professionals in drug development to inform discovery and optimization efforts.
Carbonic anhydrases are ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[1][2] Their inhibition is a validated therapeutic strategy for a variety of conditions such as glaucoma, epilepsy, and more recently, as targets for anticancer therapies due to the overexpression of certain isoforms like CA IX and XII in hypoxic tumors.[1][3][4] Acetazolamide, a non-specific sulfonamide inhibitor, has been a mainstay in clinical practice for decades.[5][6][7] However, its lack of isoform selectivity often leads to undesirable side effects. This has spurred the development of new chemical entities, such as derivatives of this compound, with the aim of achieving greater selectivity and potency.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is quantified by its inhibition constant (Kᵢ), where a lower value indicates a more potent inhibitor. Recent studies have explored a series of 4-substituted pyridine-3-sulfonamides, synthesized from a this compound precursor, for their ability to inhibit key human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII.[1][4] The data presented below compares the Kᵢ values of representative derivatives from this class with acetazolamide, as determined by the stopped-flow CO₂ hydration assay.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | >10000 | 271.5 | 137.5 | 91.0 |
| Derivative 4 | >10000 | 851.6 | 137.5 | 91.0 |
| Derivative 5 | >10000 | 271.5 | 391.8 | 129.6 |
| Derivative 6 | >10000 | 794.3 | 3218.0 | 138.0 |
| Derivative 17 | >10000 | 365.2 | 163.5 | 131.5 |
| Derivative 18 | >10000 | 447.7 | 163.5 | 126.8 |
Data sourced from a study on 4-substituted pyridine-3-sulfonamides, where derivatives were synthesized from this compound.[1][3][4]
The data reveals that while acetazolamide is a potent inhibitor of hCA II, IX, and XII, certain 4-substituted pyridine-3-sulfonamide derivatives exhibit comparable or, in some cases, more selective inhibitory profiles. For instance, Derivative 4 shows potent inhibition of hCA IX and XII, matching the activity of more active derivatives in the series against these isoforms.[1][4] Notably, many of the synthesized derivatives, much like acetazolamide in this particular study, show weak inhibition against the hCA I isoform, which can be a desirable trait in avoiding certain side effects.[1][4] Specifically, Derivative 4 demonstrated a 5.9-fold selectivity for the cancer-associated hCA IX over the ubiquitous hCA II.[4]
Signaling Pathway and Mechanism of Action
Carbonic anhydrase inhibitors, including acetazolamide and the this compound derivatives, exert their effects by disrupting the fundamental catalytic activity of CA enzymes. The primary function of CA is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for maintaining pH homeostasis in various tissues. By inhibiting this enzyme, these compounds lead to an accumulation of carbonic acid and a subsequent alteration in pH, which affects numerous downstream cellular processes. In the context of cancer, the inhibition of tumor-associated isoforms like hCA IX and XII disrupts the pH regulation in the tumor microenvironment, leading to increased intracellular acidosis and reduced extracellular acidosis, which can ultimately inhibit tumor growth and metastasis.
Experimental Protocols
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of novel compounds. The most widely accepted method, and the one used to generate the data in this guide, is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay
This method directly measures the catalytic hydration of CO₂ by the carbonic anhydrase enzyme.
Principle: The assay monitors the change in pH resulting from the enzymatic hydration of CO₂ to carbonic acid, which then rapidly dissociates into a proton and a bicarbonate ion. This pH change is observed using a pH indicator dye, and the rate of this change is proportional to the enzyme's activity. The presence of an inhibitor will slow down this reaction.
Materials and Reagents:
-
Stopped-flow spectrophotometer
-
Human carbonic anhydrase isoforms (recombinant)
-
Test inhibitors (e.g., this compound derivatives, acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (typically 7.4-7.5)
-
pH indicator (e.g., phenol red, p-nitrophenol)
-
Sodium sulfate or other salt to maintain constant ionic strength
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the specific human carbonic anhydrase isoform is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated buffer solution containing the pH indicator in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (typically seconds) at a specific wavelength. The initial rate of the reaction is calculated from the linear phase of the absorbance change versus time plot.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration. The inhibition constant (Kᵢ) is then determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Cheng-Prusoff).
Conclusion
The development of novel carbonic anhydrase inhibitors with improved isoform selectivity is a promising avenue for therapeutic advancement. The 4-substituted pyridine-3-sulfonamide derivatives, stemming from this compound, represent a class of compounds with the potential to offer more targeted inhibition compared to the broad-spectrum activity of acetazolamide.[1][4] The quantitative data and experimental protocols presented in this guide are intended to provide a valuable resource for researchers working to design the next generation of carbonic anhydrase inhibitors with enhanced efficacy and safety profiles. Further investigation into the structure-activity relationships of this chemical series is warranted to fully exploit their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfonamides as Inhibitors of Human Carbonic Anhydrase: A Comparative Analysis of hCA I and hCA II Isoforms
A comprehensive guide for researchers and drug development professionals on the differential inhibitory activities of sulfonamides against human carbonic anhydrase I and II. This report synthesizes experimental data, details methodologies, and provides a visual representation of the evaluation process.
The inhibition of human carbonic anhydrases (hCA), particularly isoforms I and II, by sulfonamides is a cornerstone of therapeutic strategies for a range of disorders, including glaucoma, epilepsy, and altitude sickness. While both isoforms are cytosolic and share structural similarities, their distinct physiological roles and kinetic properties necessitate a nuanced understanding of their interaction with inhibitors. This guide provides a comparative analysis of the inhibitory activity of various sulfonamides against hCA I and hCA II, supported by quantitative data and detailed experimental protocols.
Comparative Inhibitory Activity
Sulfonamides exhibit a wide range of inhibitory potencies against hCA I and hCA II, with many derivatives showing a preference for one isoform over the other. Generally, many sulfonamides demonstrate potent, low nanomolar inhibition against the physiologically dominant hCA II, while their activity against hCA I can vary from moderate to potent.[1][2][3] The differential inhibition is crucial for designing isoform-selective inhibitors to minimize off-target effects, as hCA I is abundantly found in red blood cells and is often considered an off-target for many CA inhibitors.[1][4]
The inhibition constants (Kᵢ) for a selection of sulfonamide derivatives from various studies are summarized in the table below, highlighting the comparative inhibitory landscape for hCA I and hCA II. Acetazolamide (AZA), a clinically used non-selective CA inhibitor, is included for reference.
| Sulfonamide Derivative | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | Reference Compound Kᵢ (nM) |
| Series 1 | Acetazolamide (AZA) | ||
| N-(sulfapyridine)-p-hydroxybenzamide (7d) | 2.62 ± 0.05 | - | 19.92 ± 0.16 (hCA I) |
| N-(sulfamethazine)-3,4,5-triacetoxybenzamide (6c) | - | 5.74 ± 1.17 | 9.76 ± 0.03 (hCA II) |
| Series 2 | Acetazolamide (AZA) | ||
| 4-(4-sulfo-1,8-napthalic-1,3-dioxopyridine) potassium benzene sulphonamide 1 | 49 | - | - |
| 3-chloro-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl) benzene sulphonamide 12 | 159 | 4.9 | - |
| Compound 13 | 281 | 2.4 | - |
| Series 3 | Acetazolamide (AAZ) | ||
| Compound 15 | 725.6 | 3.3 | 12.1 (hCA II) |
Table 1: A summary of inhibition constants (Kᵢ) of selected sulfonamides against hCA I and hCA II. Data compiled from multiple sources.[1][5][6]
The data clearly illustrates that while some sulfonamides can potently inhibit both isoforms, many exhibit significant selectivity. For instance, compound 13 from Series 2 is a highly potent hCA II inhibitor (Kᵢ = 2.4 nM) but shows considerably weaker inhibition of hCA I (Kᵢ = 281 nM).[1][3] Conversely, N-(sulfapyridine)-p-hydroxybenzamide is a more potent inhibitor of hCA I.[5] This selectivity is attributed to subtle differences in the active site topology of the two isoforms.
Experimental Protocols
The determination of inhibitory activity is primarily achieved through kinetic assays that measure the rate of the CA-catalyzed reaction in the presence and absence of the inhibitor. The two most common methods are the stopped-flow CO₂ hydration assay and the esterase activity assay.
Stopped-Flow CO₂ Hydration Assay
This is a direct method for measuring the fundamental catalytic activity of carbonic anhydrase.
-
Reagents and Buffers:
-
Purified hCA I or hCA II enzyme solution.
-
CO₂-saturated water.
-
Buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red).[7]
-
Sulfonamide inhibitor stock solution of varying concentrations.
-
-
Procedure:
-
The enzyme solution, with or without the inhibitor, is rapidly mixed with the CO₂-saturated water containing the pH indicator in a stopped-flow instrument.[8]
-
The hydration of CO₂ to carbonic acid causes a decrease in pH, which is monitored by the change in absorbance of the pH indicator at its maximum absorbance wavelength (e.g., 557 nm for phenol red).[7]
-
The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.[8]
-
The rate of reaction is calculated for each inhibitor concentration.[8]
-
-
Data Analysis:
-
Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.[8]
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
-
Esterase Activity Assay (Colorimetric Method)
This is a more convenient, though indirect, method that measures the esterase activity of carbonic anhydrase.
-
Reagents and Buffers:
-
Procedure:
-
The hCA enzyme solution is added to the wells of a microplate.[8]
-
Varying concentrations of the sulfonamide inhibitor are added to the wells and incubated for a specific period (e.g., 15 minutes) at room temperature.[8]
-
The reaction is initiated by adding the 4-NPA substrate to each well.[8]
-
The enzyme catalyzes the hydrolysis of 4-NPA to the yellow-colored product, 4-nitrophenolate.[8]
-
The formation of 4-nitrophenolate is monitored by measuring the absorbance at 400 nm over time using a microplate reader.[8]
-
-
Data Analysis:
-
The rate of reaction is determined from the change in absorbance over time.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental Workflow
The general workflow for evaluating the inhibitory activity of sulfonamides against hCA I and hCA II is depicted in the following diagram:
References
- 1. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Determination of 1,2,3-Triazole Substitution Patterns: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise structural elucidation of 1,2,3-triazole derivatives is crucial for understanding structure-activity relationships (SAR), guiding rational drug design, and ensuring the novelty and patentability of chemical entities. While various analytical techniques are employed for routine characterization, single-crystal X-ray crystallography emerges as the definitive method for the unambiguous confirmation of substitution patterns, providing irrefutable evidence of a molecule's three-dimensional structure.
This guide presents a comparative analysis of X-ray crystallography against alternative spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a detailed experimental protocol for X-ray diffraction analysis and summarizes key quantitative data to aid in the structural validation of 1,2,3-triazole regioisomers.
The Decisive Power of X-ray Crystallography
X-ray crystallography provides an unparalleled level of structural detail by mapping the electron density within a single crystal. This technique yields a precise three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and the spatial arrangement of all atoms.[1] This definitive information is invaluable for:
-
Absolute Stereochemistry Determination: Unambiguously resolving the absolute configuration of chiral centers.
-
Conformational Analysis: Defining the preferred conformation of the molecule in the solid state.
-
Intermolecular Interactions: Elucidating crystal packing and hydrogen bonding networks, which can influence a compound's physical properties such as solubility and melting point.
While other spectroscopic methods are essential for initial characterization and for studying molecules in solution, they do not provide the same level of definitive structural proof as X-ray crystallography.
Comparative Analysis of Structural Elucidation Techniques
The choice of an analytical method depends on the specific information required. While X-ray crystallography provides a static, high-resolution snapshot of the molecule in the solid state, NMR spectroscopy offers insights into the molecule's structure and dynamics in solution.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing. | Provides unambiguous structural determination.[1] | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may differ from the solution-state conformation.[1] |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton and the electronic environment of each carbon atom. | Excellent for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazole isomers in solution.[2][3] | Does not provide a 3D structure. Interpretation can be complex for highly substituted or polymeric materials. |
| ¹H NMR Spectroscopy | Information about the proton environments, connectivity, and stereochemistry. | Widely available and provides rapid information on the purity and basic structure of a compound. | Can be difficult to interpret for complex molecules with overlapping signals. Does not directly provide the substitution pattern of the triazole ring. |
| Mass Spectrometry | Mass-to-charge ratio of the molecule and its fragments. | High sensitivity and provides accurate molecular weight information. | Does not provide information about the connectivity of atoms or the stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple technique for identifying functional groups. | Provides limited information on the overall 3D structure. |
Distinguishing 1,4- and 1,5-Disubstituted 1,2,3-Triazoles: A Head-to-Head Comparison
The "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, typically yields 1,4-disubstituted 1,2,3-triazoles, while ruthenium-catalyzed reactions can favor the 1,5-isomer.[4] The unambiguous differentiation between these two regioisomers is a common challenge in synthetic chemistry.
¹³C NMR Spectroscopy: A Powerful Diagnostic Tool
¹³C NMR spectroscopy is a highly effective method for distinguishing between 1,4- and 1,5-disubstituted 1,2,3-triazoles. The chemical shifts of the triazole ring carbons (C4 and C5) are diagnostic for the substitution pattern.[2][3]
| Isomer | Triazole Ring Carbon | Typical ¹³C Chemical Shift (δ) in ppm |
| 1,4-Disubstituted | C5 | ~120 - 127 ppm[2][5] |
| 1,5-Disubstituted | C4 | ~131 - 139 ppm[3] |
Note: Chemical shifts can be influenced by the nature of the substituents on the triazole ring and the solvent used.
X-ray Crystallography: The Definitive Arbiter
While ¹³C NMR provides strong evidence for the substitution pattern, X-ray crystallography offers the ultimate confirmation by directly visualizing the connectivity of the atoms. The crystallographic data not only confirms the substitution pattern but also provides precise bond lengths and angles.
Table of Comparative Crystallographic and Spectroscopic Data for 1,4- and 1,5-Disubstituted 1,2,3-Triazoles:
| Compound (Isomer) | Method | Key Parameter | Value |
| Representative 1,4-Disubstituted 1,2,3-Triazole | ¹³C NMR | δ (C5) | 122.46–127.49 ppm[5] |
| X-ray Crystallography | N1-N2 bond length | 1.342–1.359 Å[6] | |
| N2-N3 bond length | 1.293–1.309 Å[6] | ||
| Crystal System | Orthorhombic[7] | ||
| Space Group | P2₁2₁2₁[7] | ||
| Representative 1,5-Disubstituted 1,2,3-Triazole | ¹³C NMR | δ (C4) | 131.6-133.3 ppm[3] |
| X-ray Crystallography | N1-N2 bond length | Varies with substituents | |
| N2-N3 bond length | Varies with substituents | ||
| Crystal System | Varies with compound | ||
| Space Group | Varies with compound |
Experimental Protocol: Single-Crystal X-ray Diffraction of a 1,2,3-Triazole Derivative
The definitive structural confirmation of a 1,2,3-triazole derivative by X-ray crystallography involves a systematic multi-step process.
-
Crystal Growth:
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.[8]
-
The crystal is cooled to a low temperature (e.g., 100 K or 120 K) to minimize thermal vibrations of the atoms.[7][8]
-
X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[5][8] The diffractometer rotates the crystal through a series of angles, and the intensities of the diffracted X-ray beams are recorded by a detector.
-
-
Data Processing and Structure Solution:
-
The collected diffraction intensities are processed to correct for experimental factors.
-
These corrected data are used to determine the unit cell parameters and the space group of the crystal.[1]
-
The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.[1] This map provides a preliminary model of the atomic arrangement.
-
-
Structure Refinement:
-
The initial atomic model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
-
Structure Validation:
-
The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final atomic coordinates, bond lengths, bond angles, and other crystallographic data are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for the synthesis and structural confirmation of a 1,2,3-triazole derivative, highlighting the central role of X-ray crystallography.
Caption: Workflow for 1,2,3-triazole structure validation.
This comprehensive approach, combining routine spectroscopic analysis with the definitive power of X-ray crystallography, ensures the accurate and reliable structural characterization of novel 1,2,3-triazole derivatives, a critical step in modern chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Guiding the Rational Design of Cancer Therapeutics: A Comparative Analysis of Pyridine-3-Sulfonamide Derivatives Targeting Carbonic Anhydrase IX
A detailed examination of pyridine-3-sulfonamide derivatives reveals a promising avenue for the development of selective inhibitors targeting human carbonic anhydrase IX (hCA IX), a key enzyme implicated in tumor progression. This guide presents a comparative analysis of the inhibitory activity of these compounds against the tumor-associated isoform hCA IX versus the ubiquitous cytosolic isoform hCA II, supported by quantitative data and detailed experimental methodologies.
The selective inhibition of hCA IX over hCA II is a critical objective in the development of anticancer drugs. While hCA II is a physiologically important enzyme found in many tissues, hCA IX is predominantly expressed in tumors and is induced by hypoxia. Its activity contributes to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. Therefore, compounds that preferentially inhibit hCA IX are expected to have a more targeted therapeutic effect with fewer side effects.
Comparative Inhibitory Activity of Pyridine-3-Sulfonamide Derivatives
Recent studies have focused on the synthesis and evaluation of a series of 4-substituted pyridine-3-sulfonamide derivatives. The inhibitory potency of these compounds against hCA II and hCA IX has been quantified by determining their inhibition constants (Ki). A lower Ki value indicates a higher inhibitory potency. The selectivity of these compounds for hCA IX over hCA II is expressed as a selectivity index (SI), calculated as the ratio of Ki (hCA II) / Ki (hCA IX). A higher SI value signifies greater selectivity for the cancer-related isoform.
The following table summarizes the inhibitory activities and selectivities of representative 4-substituted pyridine-3-sulfonamide derivatives from a recent study.
| Compound | hCA II (Ki, nM) | hCA IX (Ki, nM) | Selectivity Index (SI) (hCA II/hCA IX) |
| 4 | 815.6 | 137.5 | 5.9 |
| 5 | 271.5 | >10000 | - |
| 6 | 4197.8 | 8154.0 | 0.5 |
| 7 | 1003.5 | 310.2 | 3.2 |
| 15 | 2008.3 | 501.9 | 4.0 |
| 16 | 3442.1 | 428.4 | 8.0 |
| 17 | 1588.6 | 179.3 | 8.9 |
| 18 | 1850.3 | 188.2 | 9.8 |
| 19 | 1292.1 | 245.7 | 5.3 |
| 20 | 1655.2 | 309.8 | 5.3 |
| 21 | >10000 | 6899.3 | - |
| 22 | >10000 | 8154.0 | - |
| 23 | 1898.3 | 487.2 | 3.9 |
| Acetazolamide (Standard) | 12.1 | 25.8 | 0.5 |
Data extracted from "4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies."[1]
As the data indicates, several synthesized pyridine-3-sulfonamide derivatives exhibit significant selectivity for hCA IX over hCA II. For instance, compounds 16 , 17 , and 18 demonstrate selectivity indices of 8.0, 8.9, and 9.8, respectively, highlighting their potential as selective hCA IX inhibitors. Notably, the standard carbonic anhydrase inhibitor, Acetazolamide, shows a preference for hCA II.
Experimental Protocols
The determination of the inhibitory activity of the pyridine-3-sulfonamide derivatives was performed using a stopped-flow CO₂ hydrase assay.
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of carbonic anhydrase, which catalyzes the hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). The release of protons leads to a change in pH, which is monitored over time using a pH indicator.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA II and hCA IX)
-
Pyridine-3-sulfonamide derivatives (test inhibitors)
-
Acetazolamide (standard inhibitor)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Solutions of the recombinant hCA enzymes and the test inhibitors are prepared in the appropriate buffer at various concentrations.
-
Assay Mixture Preparation: The enzyme solution is pre-incubated with different concentrations of the inhibitor for a defined period to allow for binding.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) immediately after mixing. This reflects the initial rate of the enzymatic reaction.
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance data.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: hCA IX Signaling Pathway in Cancer.
Caption: Stopped-Flow CO₂ Hydrase Assay Workflow.
References
A Comparative Docking Analysis of Novel Carbonic Anhydrase Inhibitors
A detailed guide for researchers and drug development professionals on the comparative analysis of recently developed carbonic anhydrase inhibitors, supported by experimental data and computational docking studies.
This guide provides an objective comparison of the performance of different classes of novel carbonic anhydrase (CA) inhibitors against various human CA isoforms. The analysis is based on recently published studies, presenting a side-by-side view of their inhibitory potency and predicted binding affinities derived from molecular docking simulations. This information is crucial for understanding structure-activity relationships and guiding the design of more potent and selective CA inhibitors.
Data Presentation: Inhibitory Potency and Docking Scores
The following table summarizes the in vitro inhibitory activity (IC₅₀ or Kᵢ values) and the corresponding computational docking scores for representative compounds from three distinct chemical series. A lower IC₅₀ or Kᵢ value indicates a more potent inhibitor. Similarly, a more negative docking score or binding energy suggests a stronger predicted binding affinity between the inhibitor and the enzyme's active site.
| Compound ID | Chemical Class | Target Isoform | Experimental Inhibition (nM) | Docking Score/Binding Energy (kcal/mol) | Reference |
| Compound 7 | Benzenesulfonamide-Thiazolidinone | hCA II | IC₅₀: 85 | -7.65 | [1] |
| hCA IX | IC₅₀: 30 | -8.12 | [1] | ||
| Compound 7f | N-substituted-β-D-glucosamine Benzenesulfonamide | hCA IX | IC₅₀: 10.01 | -9.15 | [2] |
| Compound 5d | Pyrazole-Sulfonamide | hCA I | Kᵢ: 8.9 | -7.86 | [3] |
| hCA II | Kᵢ: 1.2 | -8.45 | [3] | ||
| hCA IX | Kᵢ: 10.4 | -8.21 | [3] | ||
| hCA XII | Kᵢ: 25.7 | -8.01 | [3] | ||
| Acetazolamide (AZA) | Standard Sulfonamide Inhibitor | hCA II | Kᵢ: 12.0 | - | [4] |
| hCA IX | Kᵢ: 25.0 | - | [2] |
Experimental Protocols
The data presented in this guide is based on standardized and well-documented experimental and computational methodologies.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds was determined using a stopped-flow CO₂ hydrase assay.[4] This method measures the enzyme-catalyzed hydration of carbon dioxide. The inhibition constants (Kᵢ) or the half-maximal inhibitory concentrations (IC₅₀) were calculated from the concentration-dependent inhibition curves. For the benzenesulfonamide-thiazolidinone derivatives, the hydrolysis of 4-nitrophenyl acetate (4-NPA) was monitored to determine inhibitory activity against hCA II and IX.[1]
Molecular Docking Studies
The computational docking analyses were performed to predict the binding modes and affinities of the inhibitors within the active site of different human carbonic anhydrase isoforms.
-
Protein and Ligand Preparation: The three-dimensional crystal structures of the respective hCA isoforms were obtained from the Protein Data Bank (PDB). The protein structures were prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structures of the inhibitor molecules were converted to 3D and their energies were minimized.[2][5]
-
Docking Software and Parameters:
-
For the benzenesulfonamide-thiazolidinone and N-substituted-β-D-glucosamine derivatives, AutoDock 4.0 was utilized.[1][2] A grid box was defined around the active site of the enzyme to encompass the binding pocket.[2]
-
For the pyrazole-sulfonamide series, docking was performed using the GLIDE module of the Schrödinger suite .[5]
-
-
Docking Score Calculation: The docking programs calculate a score or binding energy that estimates the binding affinity between the ligand and the protein. The final docked conformations were selected based on the most favorable (lowest) energy scores and the clustering of the results.
Mandatory Visualization
The following diagrams illustrate the key processes and relationships discussed in this guide.
Caption: Workflow of a comparative molecular docking analysis.
Caption: Mechanism of carbonic anhydrase inhibition.
References
- 1. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Substituted Pyridine-3-Sulfonamides Against Tumor-Associated Carbonic Anhydrase Isoforms
A detailed guide for researchers and drug development professionals on the inhibitory action of 4-substituted pyridine-3-sulfonamides against key tumor-associated carbonic anhydrase isoforms, IX and XII.
This guide provides a comparative analysis of the efficacy of a series of 4-substituted pyridine-3-sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms. The focus is on the tumor-associated isoforms hCA IX and hCA XII, which are key targets in cancer therapy, in comparison to the ubiquitous cytosolic isoforms hCA I and hCA II. The data presented is compiled from recent scientific literature, offering a valuable resource for researchers in the field of anticancer drug development.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While most CA isoforms are involved in normal physiological processes, isoforms IX and XII are overexpressed in a variety of tumors and contribute to the acidic tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy. Consequently, the development of selective inhibitors for these tumor-associated isoforms is a significant area of cancer research. The 4-substituted pyridine-3-sulfonamide scaffold has emerged as a promising chemotype for achieving potent and selective inhibition of hCA IX and XII.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (Ki, in nM) of a series of 4-substituted pyridine-3-sulfonamides against four human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. The data is extracted from a 2025 study and includes the standard clinically used CA inhibitor Acetazolamide (AAZ) for comparison.[1] Lower Ki values indicate higher inhibitory potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 3 | >10000 | 2005 | 290.5 | 114.7 |
| 4 | >10000 | 815.1 | 137.5 | 91.1 |
| 5 | >10000 | 3808 | 2502 | 1018 |
| 6 | >10000 | 6325 | 271.3 | 122.3 |
| 7 | >10000 | 1133 | 253.3 | 108.9 |
| 8 | >10000 | 2555 | 610.9 | 135.2 |
| 9 | >10000 | 2888 | 701.2 | 154.1 |
| 10 | >10000 | 2243 | 550.8 | 245.5 |
| 11 | >10000 | 4556 | 1102 | 450.7 |
| 12 | >10000 | 8843 | 2155 | 855.4 |
| 15 | >10000 | 1554 | 344.2 | 112.8 |
| 16 | >10000 | 1238 | 289.1 | 101.5 |
| 17 | >10000 | 988.7 | 211.5 | 95.6 |
| 18 | >10000 | 1005 | 225.4 | 98.3 |
| 19 | >10000 | 1877 | 401.3 | 125.7 |
| 20 | >10000 | 1122 | 255.8 | 123.9 |
| 21 | >10000 | 3544 | 810.2 | 345.1 |
| 22 | >10000 | 8154 | 1899 | 798.2 |
| 23 | >10000 | 1345 | 301.1 | 105.4 |
| AAZ | 250 | 12.1 | 25.8 | 5.7 |
Data sourced from Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences.[1][2]
A series of novel heterocyclic 4-substituted pyridine-3-sulfonamides synthesized by Sławiński et al. in a 2013 study also demonstrated significant inhibitory efficacy against these isoforms.[3] Compounds from this series, particularly 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives, showed hCA IX inhibitory efficacy with Ki values ranging from 19.5 to 48.6 nM, which is comparable to or more effective than clinically used sulfonamides.[3]
Experimental Protocols
The inhibitory activity of the 4-substituted pyridine-3-sulfonamides was determined using a stopped-flow CO2 hydrase assay.[1][4][5][6][7]
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide.
Materials and Reagents: [8]
-
Human carbonic anhydrase isoforms (hCA I, II, IX, and XII)
-
Test compounds (4-substituted pyridine-3-sulfonamides)
-
Positive control inhibitor (e.g., Acetazolamide)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Phenol red or other suitable pH indicator
-
Stopped-flow spectrophotometer
Methodology: [8][9][10][11][12]
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the test compounds and the standard inhibitor are prepared, typically in a solvent like DMSO.
-
Assay Procedure: The assay is performed by measuring the rate of the CA-catalyzed CO2 hydration reaction. An indicator solution is used to monitor the pH change resulting from the formation of a proton during the reaction.
-
Data Acquisition: The initial rates of the enzymatic reaction are measured at various concentrations of the inhibitor.
-
Data Analysis: The inhibition constants (Ki) are determined by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition.
Mandatory Visualization
Signaling Pathway of CA IX in the Tumor Microenvironment
Caption: Role of CA IX in the tumor microenvironment and its inhibition by 4-substituted pyridine-3-sulfonamides.
Experimental Workflow for In Vitro CA Inhibition Assay
Caption: General workflow for determining carbonic anhydrase inhibition constants (Ki).
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbonic Anhydrase Activity Assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Pyrazolopyridine Sulfonamides
For researchers, scientists, and drug development professionals, the pyrazolopyridine sulfonamide scaffold represents a privileged structure in medicinal chemistry. Its remarkable versatility has led to the development of potent inhibitors targeting a diverse range of enzymes, from the ubiquitous carbonic anhydrases to critical oncogenic kinases. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this fascinating class of compounds, supported by experimental data and detailed protocols to facilitate further research and development.
The core structure, a fusion of pyrazole and pyridine rings appended with a sulfonamide group, has proven to be a highly effective pharmacophore. Strategic modifications to this scaffold have yielded compounds with exquisite potency and selectivity for different biological targets, underscoring the importance of understanding the nuanced relationships between chemical structure and biological activity. This guide will delve into the SAR of pyrazolopyridine sulfonamides as both carbonic anhydrase inhibitors and kinase inhibitors, two of the most prominent areas of investigation for this compound class.
Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity
Pyrazolopyridine sulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2] The sulfonamide moiety is a key zinc-binding group, anchoring the inhibitor to the active site of the enzyme. The SAR studies in this area have largely focused on achieving isoform-selective inhibition, a critical factor for therapeutic applications.
Quantitative Comparison of Carbonic Anhydrase Inhibitors
The following table summarizes the inhibitory activity (Ki in nM) of a series of pyrazolopyridine sulfonamide derivatives against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. Acetazolamide (AAZ) is included as a standard reference inhibitor.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1a | 8010 | 7329 | 135.8 | 61.7 |
| 1b | 159.2 | 104.5 | 94.3 | 713.6 |
| 1f | 58.8 | 6.6 | 61.7 | 94.3 |
| 1g | 66.8 | 10.2 | 79.6 | 104.8 |
| 1k | 88.3 | 5.6 | 421.4 | 34.5 |
| AAZ | 250.0 | 12.1 | 25.8 | 5.7 |
Data extracted from multiple sources.[2]
Key SAR Insights for Carbonic Anhydrase Inhibition:
-
Linker and Substituents: The nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety significantly influences inhibitory activity and isoform selectivity. For instance, the presence of an N-methylpropionamide linker in compound 1f is favorable for hCA I inhibitory activity.[2]
-
Direct Connection: A direct connection between the benzenesulfonamide and the pyrazolopyridine moiety, as seen in compound 1b , can lead to decreased activity against certain isoforms like hCA I.[2]
-
Bulky Groups: The introduction of bulky substituents can enhance potency and selectivity. Compound 1k , which contains a tetrahydro-methanobenzoxazocine ring, is the most potent inhibitor of hCA II.[2]
-
Selectivity: Compounds 1f and 1k demonstrate good selectivity for hCA I and hCA XII.[2]
Kinase Inhibition: Targeting the Engines of Cell Proliferation
The pyrazolopyridine scaffold has also been extensively explored for its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[3] As bioisosteres of the purine core of ATP, these compounds can effectively compete with the endogenous substrate for binding to the kinase active site.
Quantitative Comparison of Kinase Inhibitors
The table below presents the half-maximal inhibitory concentrations (IC50) of representative pyrazolopyridine sulfonamides against various kinases implicated in cancer.
| Compound | Target Kinase | IC50 (nM) |
| Compound A | B-Raf (V600E) | low nanomolar |
| Compound B | CSK | 5600 |
| Compound C | CDK9 | Potent |
| Compound D | PI3Kα | 2.6 |
| Compound E | RET | nanomolar |
| Compound F | TrkA | 1.9 |
| Compound G | TrkB | 3.1 |
| Compound H | TrkC | 2.3 |
Data is a compilation from various studies and represents the potency of different pyrazolopyridine sulfonamide derivatives.[3]
Key SAR Insights for Kinase Inhibition:
-
Hinge-Binding Core: The pyrazolopyridine core acts as an effective hinge-binding motif, forming crucial hydrogen bonds with the kinase's hinge region.[3]
-
Substitutions for Selectivity: Modifications at various positions of the pyrazolopyridine ring are crucial for achieving selectivity against different kinases. For example, replacing an azaindole core with a pyrazolo[3,4-b]pyridine and introducing an ethynyl linker in the sulfonamide group generated potent B-RafV600E inhibitors.[3]
-
Overcoming Resistance: The versatility of the scaffold allows for the design of inhibitors that can overcome resistance mechanisms developed against existing therapies.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for the key assays cited in this guide are provided below.
Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Materials:
-
Stopped-flow spectrophotometer
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Purified carbonic anhydrase isoform
-
Test compounds (pyrazolopyridine sulfonamides) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
One syringe of the stopped-flow instrument is filled with the buffer containing the CA enzyme and the pH indicator.
-
The second syringe is filled with the CO2-saturated water.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.
-
To determine the inhibitory activity, the assay is performed in the presence of varying concentrations of the test compound.
-
The initial rates of the reaction are calculated from the absorbance data.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the initial rates against the inhibitor concentration. Ki values can be subsequently calculated using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-33P]ATP)
-
Kinase reaction buffer
-
Test compounds (pyrazolopyridine sulfonamides) dissolved in DMSO
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature for a defined period.
-
Stop the reaction by adding a stopping solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unreacted ATP.
-
Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the biological context of pyrazolopyridine sulfonamide activity, the following diagrams illustrate a general experimental workflow for SAR studies and a key signaling pathway targeted by these inhibitors.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 4-Chloropyridine-3-sulfonamide by HPLC
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of purity for synthesized compounds is a cornerstone of reliable research and drug development. For 4-Chloropyridine-3-sulfonamide, a key intermediate in the synthesis of various pharmaceuticals, ensuring high purity is critical for downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for purity determination, supported by experimental protocols and comparative data.
Comparison of Analytical Techniques
The choice of analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte and impurities, the required sensitivity, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1]
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and liquid mobile phase. | Retention time, peak area/height, % purity. | High (ng to µg/mL).[1] | Excellent, high precision and accuracy.[1] | Robust, reproducible, suitable for routine quality control.[1] | Requires reference standards, potential for co-elution. |
| GC-MS | Partitioning between a stationary phase and a gaseous mobile phase with mass spectrometric detection. | Retention time, mass spectrum for structural elucidation. | Very high (pg to ng/mL). | Good, requires appropriate standards. | Excellent for volatile impurities and structural confirmation. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Nuclear spin transitions in a magnetic field. | Chemical structure, quantification of components. | Moderate (~0.1% for impurities). | Excellent (absolute quantification with internal standard). | Provides structural confirmation without a reference standard for the analyte. | Lower throughput, less sensitive for trace impurities. |
Experimental Protocols
Detailed and standardized protocols are crucial for accurate and reproducible purity data. Below are the methodologies for the key analytical techniques discussed.
This proposed Reverse-Phase HPLC (RP-HPLC) method is designed for the routine purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 265 nm.[2]
-
Injection Volume: 5 µL.[2]
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.
This protocol is suitable for identifying potential volatile impurities in the synthesized this compound.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.
This protocol allows for the absolute purity determination of this compound without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Accurately weigh about 5 mg of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.
-
-
Data Processing:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons corresponding to each signal, the molecular weights, and the masses of the sample and the internal standard.
-
Visualizations
The synthesis of this compound typically involves the reaction of 4-chloro-3-pyridinesulfonyl chloride with ammonia. This process can lead to the presence of unreacted starting material and other related substances as impurities.
A systematic workflow ensures a comprehensive evaluation of the synthesized product's purity.
The different analytical techniques provide complementary information for a thorough purity assessment.
References
A Comparative Guide to the Conformational Analysis of 4-Substituted Pyridine-3-Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of 4-substituted pyridine-3-sulfonamides is a critical aspect of their biological activity, influencing how these molecules interact with their targets, such as carbonic anhydrases. This guide provides a comparative analysis of the conformational preferences of this scaffold, drawing upon experimental data from X-ray crystallography and outlining the methodologies used in these assessments.
Solid-State Conformational Analysis: Insights from X-ray Crystallography
The three-dimensional structure of several 4-substituted pyridine-3-sulfonamides has been determined by single-crystal X-ray diffraction, revealing key conformational features. The orientation of the sulfonamide group and the 4-substituent relative to the pyridine ring is of particular interest.
A study by Kosutić Hulita et al. investigated the supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides.[1][2] In all three structures, the conformation of the 4-aminopyridine-3-sulfonamide core is stabilized by an intramolecular N-H···O hydrogen bond.[1][2] More recently, Szafrański and colleagues reported the crystal structures of two novel 4-substituted pyridine-3-sulfonamides, which also provided valuable conformational data.[3]
The conformation of these molecules can be described by several key dihedral angles. A comparison of these angles for five different 4-substituted pyridine-3-sulfonamides is presented below.
| Compound/Substituent | C2-C3-S-N(sulfonamide) (°) | C4-C3-S-N(sulfonamide) (°) | C3-C4-N(amino)-C(substituent) (°) | Key Intramolecular Interactions | Reference |
| 1 (4-(2-methylanilino)) | -65.1 | 116.1 | -176.1 | N-H···O | [1][2] |
| 2 (4-(3-methylanilino)) | -63.9 | 117.2 | 179.5 | N-H···O | [1][2] |
| 3 (4-(4-methylanilino)) | -64.1 | 117.0 | -178.5 | N-H···O | [1][2] |
| 8 (4-(4-phenyl-1H-1,2,3-triazol-1-yl)) | - | - | - | N-H···N(triazole), C-H···O | [3] |
| 18 (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)) | - | - | - | - | [3] |
Note: Dihedral angles for compounds 8 and 18 were not explicitly provided in the primary publication, but the study noted different mutual orientations of the ring planes in the asymmetric unit of compound 8, stabilized by various intramolecular interactions.[3]
The data reveals that for the 4-anilino substituted compounds, the sulfonamide group adopts a similar conformation relative to the pyridine ring, likely influenced by the intramolecular N-H···O hydrogen bond.[1][2] In the case of the triazolyl-substituted compounds, other interactions, such as N-H···N and C-H···O hydrogen bonds, play a role in stabilizing the observed conformers.[3]
Solution-State and Computational Analysis: A Need for Further Studies
While solid-state data provides a precise snapshot of molecular conformation, the preferred conformations in solution can differ. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, are powerful tools for determining solution-state conformations. However, detailed conformational studies of 4-substituted pyridine-3-sulfonamides in solution are not extensively reported in the literature. The majority of published NMR data for these compounds serves for structural confirmation rather than in-depth conformational analysis.[4]
Similarly, comprehensive computational studies exploring the potential energy surface and conformational preferences of a wide array of 4-substituted pyridine-3-sulfonamides are limited. Such studies would provide valuable insights into the rotational barriers and the relative energies of different conformers, complementing the experimental data.
Experimental Protocols
A brief overview of the key experimental methodologies for conformational analysis is provided below.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound of interest are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and displacement parameters are then refined to best fit the experimental data.
-
Data Analysis: Bond lengths, bond angles, and dihedral (torsion) angles are calculated from the refined crystal structure to define the molecular conformation. Inter- and intramolecular interactions, such as hydrogen bonds, are also identified and analyzed.[5]
NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.
-
1D and 2D NMR Spectra Acquisition: A suite of NMR experiments is performed, including 1D ¹H and ¹³C NMR for initial structural assignment. 2D experiments like COSY, HSQC, and HMBC are used to confirm connectivities.
-
NOE Experiments: For conformational analysis, 2D NOESY or ROESY experiments are crucial. These experiments detect through-space correlations between protons that are close to each other, typically within 5 Å.
-
Data Analysis: The presence and intensity of NOE cross-peaks provide information about the proximity of different protons in the molecule. This data, often in conjunction with computational modeling, is used to determine the predominant conformation(s) in solution.
Molecular Docking
-
Preparation of Receptor and Ligand: The 3D structure of the biological target (e.g., an enzyme) is obtained from a protein databank or homology modeling. The 3D structure of the ligand (the sulfonamide) is generated and its energy minimized.
-
Docking Simulation: A docking program is used to place the ligand into the active site of the receptor in various possible orientations and conformations.
-
Scoring and Analysis: The different poses are "scored" based on a function that estimates the binding affinity. The top-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. This can provide insights into the bioactive conformation of the molecule.[6]
Visualizing Conformational Analysis
Workflow for Conformational Analysis
Caption: A generalized workflow for the conformational analysis of small molecules.
Key Intramolecular Interactions
Caption: Factors influencing the conformation of 4-substituted pyridine-3-sulfonamides.
Conclusion
The conformational analysis of 4-substituted pyridine-3-sulfonamides is a multifaceted endeavor that relies on a combination of experimental and computational techniques. X-ray crystallography has provided valuable insights into the solid-state conformations, revealing the importance of intramolecular hydrogen bonds in stabilizing the molecular structure. However, there is a clear need for more extensive studies on the solution-state conformations using NMR spectroscopy and comprehensive computational analyses to build a more complete picture of the conformational landscape of this important class of molecules. Such studies will be instrumental in the rational design of new derivatives with improved biological activity and selectivity.
References
- 1. Supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Chloropyridine-3-sulfonamide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Chloropyridine-3-sulfonamide, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]
Key Hazard and Safety Information
| Parameter | Information | Source |
| Chemical Name | This compound | [3][4][5] |
| CAS Number | 33263-43-3 | [3][5] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes skin and eye irritation.[3][6][7] Toxic to aquatic life with long-lasting effects.[4] | [3][4][6][7] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Butyl rubber, Viton®), safety goggles or glasses with side-shields, and a lab coat are required.[1][2][4] In cases of exceeding exposure limits or experiencing irritation, a full-face respirator is necessary.[4][8] | [1][2][4][8] |
| Incompatible Materials | Strong oxidizing agents and acids.[1][3] | [1][3] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4][9] | [3][4][9] |
Disposal Protocol: A Step-by-Step Guide
The primary and most critical step in the disposal of this compound is to treat it as hazardous waste and engage a licensed chemical waste management company for its final disposal.[8] Adherence to all local, state, and federal regulations is mandatory.[1]
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][2][8]
-
This waste stream must be segregated from other laboratory waste to prevent accidental reactions.[2] Specifically, do not mix it with incompatible materials such as strong oxidizing agents or acids.[1]
Step 2: Containerization
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[2] The container must be in good condition with a secure, leak-proof lid.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound," along with its approximate concentration and quantity.[2]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
This area should be near the point of waste generation and under the control of laboratory personnel.[2] The SAA must be a well-ventilated and secure location.[1]
Step 4: Arranging for Disposal
-
Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.
-
Evacuate and Secure the Area : Evacuate all non-essential personnel from the immediate vicinity of the spill.[8]
-
Ensure Proper Ventilation : Work in a well-ventilated area, and if the spill is significant, ensure additional ventilation.[8]
-
Wear Appropriate PPE : Before addressing the spill, ensure you are wearing the correct personal protective equipment as detailed in the table above.
-
Contain the Spill : For small liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][10] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[8]
-
Collect and Package for Disposal : Place the absorbed or collected material into a suitable, labeled container for hazardous waste disposal.[8][10]
-
Decontaminate the Area : Thoroughly clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.[10]
-
Report the Incident : Report the spill to your laboratory supervisor and your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-chlorpyridin-3-sulfonamid | CAS#:33263-43-3 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. 4-Chloro-3-pyridinesulfonamide(33263-43-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
